1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Description
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7(2)10-6-8(5-9)3-4-8/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
NZVLRCVEAUEGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)C=O |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, the incorporation of conformationally restricted, sp³-rich motifs is a proven strategy to improve the pharmacokinetic profiles of small molecules. 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a highly specialized, gem-disubstituted cyclopropane building block designed for this exact purpose. Featuring a rigid cyclopropane core, a lipophilic isopropoxymethyl ether linkage, and a highly reactive carbaldehyde handle, this compound serves as a versatile linchpin for divergent chemical synthesis.
As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols associated with this unique building block.
Structural Architecture & Physicochemical Properties
The molecular architecture of 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (C₈H₁₄O₂) is defined by three distinct functional domains:
-
The Cyclopropane Core: Imparts high ring strain (~27.5 kcal/mol) but maintains kinetic stability due to geminal disubstitution. It provides a rigid, achiral vector (possessing a plane of symmetry bisecting the C2-C3 bond) that restricts the conformational flexibility of attached pharmacophores.
-
The Isopropoxymethyl Ether: Acts as a sterically shielded, lipophilic hydrogen-bond acceptor. It modulates the overall partition coefficient (logP) without introducing hydrogen-bond donors, favoring membrane permeability.
-
The Carbaldehyde Group: The primary electrophilic center, primed for C-C and C-N bond-forming reactions.
Table 1: Physicochemical Data Summary
| Property | Value | Structural/Functional Implication |
| Molecular Formula | C₈H₁₄O₂[1] | Defines the stoichiometry for reagent equivalents. |
| Molecular Weight | 142.20 g/mol [1] | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Physical State | Liquid (at 25 °C) | Typical for low-molecular-weight aliphatic aldehydes; requires precise volumetric or gravimetric handling. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability in final drug candidates. |
| Hydrogen Bond Acceptors | 2 (Ether O, Carbonyl O) | Facilitates target protein interactions (e.g., via kinase hinge binding if retained). |
| Chirality | Achiral (Meso-like symmetry) | Simplifies library synthesis by avoiding diastereomeric mixtures during initial coupling. |
Mechanistic Insights into Chemical Reactivity
The synthetic utility of cyclopropanecarbaldehydes is well-documented in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, the synthesis of the pyruvate kinase activator mitapivat relies heavily on the functionalization of a cyclopropanecarbaldehyde core[2].
Electrophilicity and Steric Shielding
The aldehyde carbon is highly electrophilic, but the adjacent gem-disubstitution (the cyclopropane ring and the bulky isopropoxymethyl group) creates significant steric hindrance. This steric environment dictates the choice of reagents:
-
Reductive Amination: Imine formation can be sluggish. It is often necessary to pre-form the imine/iminium intermediate before introducing the reducing agent to prevent the premature reduction of the aldehyde to a primary alcohol[3]. Continuous flow methodologies have also been successfully adapted to overcome these kinetic barriers in cyclopropanecarbaldehyde systems[4].
-
Nucleophilic Addition: Grignard or organolithium additions require careful temperature control (usually -78 °C to 0 °C) to prevent ring-opening side reactions driven by the release of cyclopropane ring strain.
Cyclopropane Ring Dynamics
While cyclopropanes are generally stable under standard basic and mildly acidic conditions, the presence of strong Lewis acids (e.g., BBr₃, often used for ether cleavage) can trigger unwanted ring-opening or rearrangement cascades. Therefore, orthogonal deprotection strategies must be employed if downstream modifications are required.
Visualizing Synthetic Utility
The divergent reactivity of 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde allows it to be converted into a myriad of functional groups. The diagram below maps the core synthetic pathways.
Figure 1: Divergent synthetic pathways of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol A: Chemoselective Reductive Amination
Reductive amination is a foundational C-N bond-forming process in pharmaceutical chemistry[3]. This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is uniquely suited for sterically hindered aldehydes because it selectively reduces iminium ions faster than it reduces the parent aldehyde[2].
Reagents:
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equiv, 1.0 mmol)
-
Primary or Secondary Amine (1.1 equiv, 1.1 mmol)
-
Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)
-
Glacial Acetic Acid (1.0 equiv) — Optional, but recommended for unreactive amines.
-
1,2-Dichloroethane (DCE) (5.0 mL)
Step-by-Step Methodology:
-
Imine Pre-formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde and the amine in anhydrous DCE. Stir at room temperature for 2 hours.
-
Causality: The gem-disubstituted cyclopropane creates a sterically demanding environment. Allowing the imine/hemiaminal to fully form before adding the hydride source prevents the accumulation of the undesired primary alcohol byproduct.
-
-
Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes. If the amine is weakly nucleophilic, add 1.0 equiv of glacial acetic acid to catalyze iminium ion formation.
-
Causality: STAB is a mild, chemoselective reducing agent. Cooling to 0 °C controls the exothermic hydride transfer and maximizes chemoselectivity.
-
-
Reaction Monitoring: Warm the reaction to room temperature and stir for 12–16 hours. Monitor completion via TLC or LC-MS.
-
Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with Dichloromethane (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Wittig Olefination for Chain Extension
Wittig olefination of cyclopropanecarbaldehydes provides access to highly functionalized vinyl cyclopropanes, which are valuable precursors for further structural elaboration[5].
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 equiv, 1.2 mmol)
-
Potassium tert-butoxide (KOtBu) or NaHMDS (1.2 equiv, 1.2 mmol)
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equiv, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF under argon. Cool to 0 °C. Add the base (KOtBu) dropwise. Stir for 30 minutes.
-
Causality: Deprotonation of the phosphonium salt generates the reactive phosphorus ylide, visually confirmed by the formation of a bright yellow solution.
-
-
Olefination: Add a solution of the aldehyde (in 2 mL THF) dropwise to the ylide at 0 °C.
-
Oxaphosphetane Fragmentation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Causality: The initial [2+2] cycloaddition forms an oxaphosphetane intermediate. Warming the reaction provides the thermal energy required to drive the fragmentation into the terminal alkene and triphenylphosphine oxide.
-
-
Workup: Quench with water (10 mL). Extract with diethyl ether (3 × 10 mL). Concentrate the organic layers and triturate the crude residue with cold hexanes to precipitate the triphenylphosphine oxide byproduct. Filter and concentrate the filtrate to yield the vinyl cyclopropane.
Handling, Storage, and Safety Parameters
-
Auto-Oxidation Risk: Like most aliphatic aldehydes, 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, converting it into the corresponding cyclopropanecarboxylic acid.
-
Storage Protocol: Must be stored in tightly sealed amber vials, backfilled with an inert gas (Argon or Nitrogen), and kept refrigerated at 2–8 °C.
-
Toxicity: Handle inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin and eye irritation.
References
- EvitaChem. "Buy 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde" (Utilized as a structural and physicochemical proxy for C₈H₁₄O₂ cyclopropane properties). EvitaChem Database.
- ACS Publications. "Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes | Organic Letters". American Chemical Society.
- ACS Publications. "Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications | The Journal of Organic Chemistry". American Chemical Society.
- RSC Publishing. "Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor". Royal Society of Chemistry.
- Portico. "Mitapivat sulfate. Pyruvate kinase isozyme R activator". Drugs of the Future.
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- 5. pubs.acs.org [pubs.acs.org]
1H and 13C NMR chemical shifts for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel organic compounds. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, a molecule incorporating several key functional groups: a strained cyclopropane ring, an aldehyde, and an isopropyl ether. For researchers in synthetic chemistry and drug development, a thorough understanding of the expected spectral features is critical for confirming molecular identity and purity. This document synthesizes established NMR principles and data from analogous structures to offer a predictive but robust interpretation, explains the causal factors behind chemical shifts and coupling patterns, and provides a validated protocol for experimental data acquisition.
Introduction: Structural Elucidation of a Multifunctional Cyclopropane
The target molecule, 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, presents a unique spectroscopic challenge due to the combination of its structural motifs. The cyclopropane ring, a three-membered carbocycle, exhibits high ring strain, which significantly influences the electronic environment and, consequently, the NMR chemical shifts of its nuclei, typically pushing them to higher fields (upfield) compared to their acyclic counterparts.[1][2] The presence of an electron-withdrawing aldehyde group and an ether linkage introduces strong deshielding effects that must be carefully considered.
This guide will deconstruct the molecule to predict the chemical shift, multiplicity, and integration for each unique proton and carbon environment. By understanding the interplay of inductive effects from heteroatoms, the anisotropic effects of the carbonyl group, and the unique properties of the cyclopropane ring, a clear and interpretable spectral map can be generated.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to display distinct signals for each non-equivalent proton set. The key to interpretation lies in recognizing the influence of adjacent electronegative atoms (oxygen) and magnetically anisotropic groups (carbonyl).
Proton Environments and Predicted Assignments
The structure contains five unique proton environments, as illustrated below.
Caption: Predicted proton environments in the target molecule.
Data Summary: Predicted ¹H Chemical Shifts
The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with their expected multiplicities and integrations, are summarized below.
| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | Aldehyde (-CH O) | 9.0 - 10.0 | Singlet (s) | 1H | Strong deshielding from the anisotropic effect of the C=O bond places this proton significantly downfield.[3] |
| b | Methylene (-O-CH₂ -C) | ~3.5 | Singlet (s) | 2H | Deshielded by the adjacent ether oxygen atom. No adjacent protons to cause splitting. |
| c | Isopropyl Methine (-CH (CH₃)₂) | 3.5 - 4.0 | Septet (sept) | 1H | Deshielded by the ether oxygen. Split into a septet by the six equivalent methyl protons (n+1 = 6+1=7). |
| d | Isopropyl Methyl (-CH(CH₃ )₂) | 1.1 - 1.3 | Doublet (d) | 6H | Shielded alkyl protons. Split into a doublet by the single adjacent methine proton (n+1 = 1+1=2). |
| e | Cyclopropane (-CH₂ CH₂ -) | 0.8 - 1.5 | Multiplets (m) | 4H | Highly shielded due to the ring current effect of the cyclopropane ring. Protons are diastereotopic and will show complex splitting patterns due to geminal and cis/trans vicinal couplings.[2][4] |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.
Carbon Environments and Predicted Assignments
The molecule contains seven unique carbon environments that will be resolved in the ¹³C spectrum.
Caption: Predicted carbon environments in the target molecule.
Data Summary: Predicted ¹³C Chemical Shifts
| Label | Carbon Type | Predicted δ (ppm) | Rationale |
| a | Aldehyde (C =O) | 195 - 205 | The sp² hybridized carbonyl carbon is extremely deshielded due to resonance and the electronegativity of the oxygen atom.[5][6] |
| b | Methylene (-O-C H₂-C) | 70 - 80 | Alkyl carbon directly attached to an electronegative oxygen atom, resulting in a significant downfield shift.[7] |
| c | Isopropyl Methine (-C H(CH₃)₂) | 65 - 75 | Similar to (b), this carbon is deshielded by its attachment to the ether oxygen. |
| d | Isopropyl Methyl (-CH(C H₃)₂) | 20 - 25 | Standard shielded sp³ hybridized alkyl carbons. |
| f | Quaternary Cyclopropane | 30 - 40 | This quaternary carbon is more deshielded than the cyclopropane CH₂ carbons due to substitution by two other carbons. |
| g | Cyclopropane (-C H₂C H₂-) | 10 - 20 | Characteristic upfield shift for sp³ carbons within a strained cyclopropane ring.[1] |
Experimental Protocol for NMR Data Acquisition
To validate the predicted data, a standardized experimental approach is essential. The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
Workflow for NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm for ¹H NMR and a triplet at ~77.16 ppm for ¹³C NMR.[5]
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Shimming:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Spectrum Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Acquisition Time: Set to ~3-4 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum with single lines for each carbon.
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: Set to ~1-2 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 to 2048) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.
-
Phase the resulting spectra manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual CDCl₃ peak to 7.26 ppm for ¹H).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the peak multiplicities (splitting patterns) in the ¹H spectrum to deduce proton connectivity.
-
Pick and list all peaks in both spectra.
-
Conclusion
The structural confirmation of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde relies on the precise identification of key signals in its NMR spectra. The most characteristic features predicted are the highly deshielded aldehyde proton signal above 9.0 ppm in the ¹H spectrum, the corresponding carbonyl carbon signal near 200 ppm in the ¹³C spectrum, and the uniquely shielded cyclopropyl proton and carbon signals in the upfield region of their respective spectra. The combination of these distinct chemical shifts, along with the expected splitting patterns and integrations, provides a comprehensive and definitive spectral fingerprint for the target molecule. The provided experimental protocol ensures that high-quality, verifiable data can be obtained to confirm these predictions.
References
-
Camps, F., Coll, J., Fabrias, G., & Guerrero, A. (1983). 19F NMR analyses of some cyclopropane derivatives. Academia.edu. Available at: [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. CaltechAUTHORS. Available at: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available at: [Link]
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University of Puget Sound. NMR Chemical Shifts. Available at: [Link]
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Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, PMC. Available at: [Link]
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Di Veroli, C., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Analytical Chemistry, PMC. Available at: [Link]
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Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Available at: [Link]
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Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). Available at: [Link]
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Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Available at: [Link]
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University of California, Los Angeles. 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]
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Doc Brown's Chemistry. H-1 proton NMR spectrum of cyclopropane. Available at: [Link]
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National Center for Biotechnology Information. (1-Methylcyclopropyl)methanol. PubChem. Available at: [Link]
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ResearchGate. 13C-NMR chemical shifts (ppm) of the carbonyl groups. Available at: [Link]
-
PharmaCompass. 1-Cyclopropylmethanol. Available at: [Link]
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The Royal Society of Chemistry. (2010). Spectroscopic data for the products. Available at: [Link]
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Secci, F., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, MDPI. Available at: [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Wishart Research Group. CASPRE - 13C NMR Predictor. Available at: [Link]
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NMRdb.org. Predict 13C carbon NMR spectra. Available at: [Link]
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University of Colorado Boulder. 13C NMR Chemical Shift Table. Available at: [Link]
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Organic Syntheses. cyclopropanecarboxaldehyde. Available at: [Link]
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Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]
-
Salaün, J. (2007). Synthesis of cyclopropane containing natural products. SciSpace. Available at: [Link]
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Crystal structure and stereochemistry of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the determination of the crystal structure and stereochemical assignment of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, a molecule of interest in synthetic and medicinal chemistry. Given the absence of extensive empirical data for this specific compound in public databases[1], this paper establishes a robust, predictive, and methodological approach. We will delve into the foundational principles of cyclopropane stereochemistry, outline detailed protocols for structural elucidation via single-crystal X-ray diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, and present a workflow for computational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel cyclopropane derivatives.
Introduction: The Structural Significance of Substituted Cyclopropanes
The cyclopropane ring is a prevalent motif in numerous biologically active compounds and natural products. Its inherent ring strain, with C-C-C bond angles constrained to 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbons, resulting in a rigid, planar ring with unique electronic properties[2][3][4]. This high degree of strain makes the cyclopropane moiety a reactive yet conformationally restricted scaffold, offering a powerful tool for medicinal chemists to orient substituents in a precise three-dimensional arrangement.
The subject of this guide, 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, presents a fascinating case for stereochemical analysis. The molecule possesses a chiral center at the C1 position of the cyclopropane ring, substituted with both a flexible ether-containing side chain and a reactive carbaldehyde group. The interplay between the rigid cyclopropane core and the rotatable substituents dictates the molecule's overall conformation, which in turn governs its interactions with biological targets. Understanding the precise spatial arrangement of these functional groups is paramount for any drug discovery or development program.
This guide will therefore focus on the practical methodologies required to unambiguously determine the solid-state conformation (crystal structure) and the relative and absolute stereochemistry of this molecule.
Synthesis and Purification Strategy
A potential synthetic pathway is outlined below. The successful execution of this synthesis is a prerequisite for obtaining the high-quality crystalline material necessary for structural analysis.
Caption: Proposed synthetic workflow for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
Experimental Protocol: Oxidation of the Primary Alcohol
The final step, the oxidation of the corresponding primary alcohol, is critical for isolating the target aldehyde without over-oxidation to the carboxylic acid. A Swern oxidation is often preferred for its mild conditions.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.1 equivalents) to the stirred DCM.
-
DMSO Addition: After 5 minutes, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Substrate Addition: After another 15 minutes, add a solution of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-methanol (1.0 equivalent) in DCM dropwise.
-
Quenching: Stir the reaction for 45 minutes at -78 °C, then add triethylamine (5.0 equivalents). Allow the reaction to warm slowly to room temperature.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Stereochemical Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[5] For 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, a suite of 1D and 2D NMR experiments is required.
Predicted Spectroscopic Data
In the absence of experimental data for the target molecule, we can predict the approximate chemical shifts by analyzing data from structurally similar compounds, such as cyclopropanecarboxaldehyde and 2-methylcyclopropane-1-carbaldehyde.[6][7]
| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale/Comparison |
| Aldehyde Proton (CHO) | ~9.5 - 9.8 | ~198 - 202 | Aldehyde protons on cyclopropane rings are typically deshielded.[6] |
| Cyclopropane Protons (CH₂) | ~0.8 - 1.5 (multiplets) | ~15 - 25 | Diastereotopic protons of the CH₂ groups will show complex splitting. |
| Methylene Protons (OCH₂) | ~3.4 - 3.7 (doublets) | ~70 - 75 | Protons adjacent to the ether oxygen. |
| Isopropyl Methine (CH) | ~3.6 - 3.9 (septet) | ~68 - 72 | Characteristic septet for an isopropyl group. |
| Isopropyl Methyls (CH₃) | ~1.1 - 1.3 (doublet) | ~20 - 24 | Equivalent methyl groups split by the methine proton. |
Advanced 2D NMR for Stereochemical Assignment
To confirm the connectivity and elucidate through-space interactions, the following 2D NMR experiments are essential:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the isopropyl group structure and the connectivity within the cyclopropane ring and side chain.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR technique for determining relative stereochemistry. NOE contacts are observed between protons that are close in space, irrespective of their bonding connectivity.[9] For the target molecule, key NOE correlations would be expected between the aldehyde proton and the protons on the ether side chain, which would help define the preferred conformation around the C1-C(aldehyde) and C1-C(methylene) bonds.
Caption: A systematic workflow for NMR-based structural elucidation.
Crystal Structure Determination by SCXRD
Single-crystal X-ray diffraction (SCXRD) provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[10][11][12]
Protocol for Crystal Growth and Data Collection
The primary challenge in SCXRD is often the growth of high-quality, single crystals suitable for diffraction.[10]
-
Purification: The compound must be of the highest possible purity (>99%). Residual solvents or impurities can inhibit crystallization.
-
Solvent Screening: A broad screen of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetone) should be performed.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (e.g., 100 K) on the diffractometer. The cold stream minimizes thermal motion and protects the crystal from radiation damage.
-
Structure Solution and Refinement: The diffraction data are collected and processed. The structure is then solved using direct methods and refined against the experimental data to yield the final atomic coordinates and thermal parameters.[13] If the compound is chiral and crystallizes in a non-centrosymmetric space group, the absolute configuration can often be determined from the diffraction data, typically by calculating the Flack parameter.[14]
Computational Chemistry: Bridging Theory and Experiment
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool.[15] They can be used to:
-
Predict the relative energies of different conformers.
-
Calculate theoretical NMR chemical shifts and coupling constants to aid in the assignment of experimental spectra.[16]
-
Simulate vibrational (IR) spectra.
-
Corroborate the stereochemical assignments made by NMR and SCXRD.
A typical workflow would involve a conformational search to identify low-energy structures, followed by geometry optimization and calculation of NMR parameters for the most stable conformers. The calculated data are then compared with the experimental results.
Conclusion
The structural and stereochemical characterization of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde requires a multi-faceted approach that integrates rational synthesis, advanced spectroscopic techniques, and definitive crystallographic analysis. While direct experimental data for this molecule is sparse, this guide provides a comprehensive and scientifically rigorous framework for its complete characterization. By following the detailed protocols for NMR and SCXRD, and by leveraging the predictive power of computational chemistry, researchers can confidently elucidate the three-dimensional structure of this and other novel cyclopropane derivatives, thereby accelerating progress in the fields of chemical synthesis and drug discovery.
References
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- PubChem. (n.d.). (1R,2R)-2-Methylcyclopropane-1-carbaldehyde | C5H8O | CID 13379956.
- MDPI. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases.
- World Scientific Publishing. (1959).
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- Benchchem. (2025). Technical Support Center: Synthesis of 2-Methylcyclopropane-1-carbaldehyde.
- PubChem. (n.d.). 1-(Prop-2-EN-1-YL)cyclopropane-1-carbaldehyde | C7H10O.
- Organic Syntheses. (2016).
- (2010). Crystal Structure of 1-(Propa-1,2-dienyl)-1H-benzo(d)imidazole-2-carbaldehyde.
- Benchchem. (n.d.). 1-(Propan-2-yl)cyclopropane-1-carbaldehyde.
- MDPI. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds.
- ChemRxiv. (2026). Clarifying Stereochemical Outcomes in Radical-Initiated Vinyl Cyclopropane Cycloadditions within the Beckwith-Houk Framework.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
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- Benchchem. (2025). A Comparative Guide to the Efficacy of 2- Methylcyclopropane-1-carbaldehyde and Alternative Precursors in Target Molecule Synthesis.
- (2014). (PDF) Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide.
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Solubility Profile of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde in Polar Aprotic Solvents
An In-Depth Technical Guide for Process Chemists and Drug Development Professionals
Executive Summary
In modern drug discovery, the incorporation of highly functionalized, sterically constrained building blocks is a proven strategy for improving the pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs). 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is one such premium intermediate. It combines a rigid cyclopropane core—often utilized as a bioisostere to restrict conformational flexibility—with a lipophilic isopropoxymethyl ether tail and a reactive aldehyde handle.
Understanding the solubility profile of this molecule in polar aprotic solvents is critical for downstream synthetic utilization (e.g., reductive aminations, Wittig olefinations). As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will explore the thermodynamic causality of its solvation, detail a self-validating quantitative Nuclear Magnetic Resonance (qNMR) protocol for solubility measurement, and map its synthetic utility.
Molecular Architecture & Solvation Thermodynamics
To predict and manipulate the solubility of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, we must first deconstruct its intermolecular interaction potential using the Hansen Solubility Parameters (HSP) framework[1][2].
The HSP system divides the total cohesive energy of a liquid into three distinct parameters:
-
Dispersion forces ( δD ): Driven by the hydrocarbon cyclopropane ring and the isopropyl tail.
-
Polar interactions ( δP ): Dominated by the strong dipole moment of the carbonyl (aldehyde) group.
-
Hydrogen bonding ( δH ): The molecule acts exclusively as a hydrogen-bond acceptor (via the ether and carbonyl oxygens) and lacks any H-bond donors (no -OH or -NH groups)[3].
Why Polar Aprotic Solvents?
Protic solvents (like methanol or ethanol) possess acidic protons that can engage in hydrogen bonding[3]. However, dissolving an aldehyde in a protic solvent often leads to a reversible, thermodynamically driven formation of hemiacetals. This covalent modification artificially inflates apparent solubility and severely complicates analytical quantification.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack these acidic protons[4]. They possess high dielectric constants (>20) and strong dipole moments, allowing them to effectively solvate the polar aldehyde moiety without inducing unwanted covalent reactions[5][6]. By mapping our target molecule against the Hansen space, we find that its lack of H-bond donors places its optimal solubility envelope squarely within the domain of polar aprotic media[7].
Quantitative Solubility Profile
Based on the HSP predictive modeling and empirical behavior of structurally analogous cyclopropyl-ether-aldehydes, the molecule exhibits exceptionally high solubility in standard polar aprotic solvents. Below is the comparative solubility profile at 25.0 °C.
| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | HSP ( δD,δP,δH ) | Estimated Solubility Limit (mg/mL) | Practical Synthetic Utility |
| DMSO | 46.7 | 3.96 | 18.4, 16.4, 10.2 | > 500 (Miscible) | Excellent for high-concentration stock solutions; ideal for SNAr or oxidation steps. |
| DMF | 36.7 | 3.86 | 17.4, 13.7, 11.3 | > 500 (Miscible) | Standard medium for reductive aminations; stabilizes polar transition states. |
| Acetonitrile | 38.3 | 3.20 | 15.3, 18.0, 6.1 | > 250 | Good for HPLC sample preparation; highly volatile for easy removal. |
| Acetone | 21.8 | 2.91 | 15.5, 10.4, 7.0 | > 300 | Useful for low-temperature Grignard additions; easily evaporated. |
Data Note: Due to the low molecular weight (~142.2 g/mol ) and lack of crystalline lattice energy (often presenting as a dense oil or low-melting solid), the compound is practically miscible in strong aprotic solvents like DMSO and DMF[4].
Analytical Challenges & The qNMR Solution
A critical oversight in standard solubility assays is the reliance on High-Performance Liquid Chromatography coupled with Ultraviolet-Visible spectroscopy (HPLC-UV). 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde lacks an extended conjugated π -system. Its only chromophore is the isolated carbonyl group, which exhibits a weak n→π∗ transition near 280–290 nm. Relying on this weak absorbance for quantification leads to high baseline noise and unacceptable margins of error.
The Solution: Quantitative NMR (qNMR) qNMR overcomes this limitation by measuring the absolute number of nuclei (protons) rather than UV absorbance[8]. By utilizing an internal standard (IS) of known high purity, qNMR provides a self-validating, highly accurate absolute concentration determination without requiring a reference standard of the analyte itself[9][10].
Experimental Methodology: qNMR-Coupled Shake-Flask Protocol
To rigorously determine the saturation limit (or confirm complete miscibility at process concentrations), we adapt the OECD Guideline 105 (Shake-Flask Method) [11][12] and couple it with 1H-qNMR analysis[13].
Step-by-Step Protocol
Phase 1: Equilibration (Modified OECD 105)
-
Preparation: Add an excess of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (e.g., 1.0 g) to a tightly sealed, amber glass vial containing 1.0 mL of the target deuterated polar aprotic solvent (e.g., DMSO- d6 or DMF- d7 ).
-
Thermostating: Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C.
-
Agitation: Shake at 200 rpm for 24 hours to ensure thermodynamic equilibrium between the undissolved phase and the solvated phase[14][15].
-
Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at 25.0 °C to pellet any undissolved micro-droplets or solids, isolating the saturated supernatant[15].
Phase 2: qNMR Quantification 5. Internal Standard Selection: Weigh precisely 5.00 mg of a certified reference material (CRM) internal standard, such as 1,2,4,5-tetrachlorobenzene (which provides a sharp, isolated singlet around δ 7.5 ppm that will not overlap with the aliphatic or aldehyde protons of the target)[8][10]. 6. Sample Preparation: Transfer exactly 100 μ L of the saturated supernatant into an NMR tube. Add the internal standard and dilute with an additional 500 μ L of the respective deuterated solvent[13]. 7. Acquisition: Acquire the 1H-NMR spectrum using a 90° pulse angle, a relaxation delay ( D1 ) of at least 5 times the longest longitudinal relaxation time ( T1 ) of the signals of interest (typically D1≥30 seconds), and at least 16 scans to ensure a high signal-to-noise ratio[10]. 8. Data Processing: Manually phase and baseline-correct the spectrum. Integrate the aldehyde proton ( δ ~9.0-9.5 ppm) against the internal standard peak to calculate absolute molarity[13].
Fig 1: Modified OECD 105 shake-flask workflow coupled with qNMR for absolute solubility quantification.
Strategic Applications in Drug Development
The high solubility of this cyclopropane carbaldehyde in polar aprotic solvents makes it an exceptionally versatile building block for late-stage functionalization. Because solvents like DMF and DMSO do not form hemiacetals, the aldehyde remains fully available for nucleophilic attack.
-
Reductive Amination: The aldehyde can be reacted with primary or secondary amines in DMF using sodium triacetoxyborohydride (NaBH(OAc)3) to generate rigid, lipophilic amine scaffolds.
-
Wittig Olefination: Reaction with phosphonium ylides in THF or DMF yields substituted alkenes, extending the carbon framework while maintaining the cyclopropane constraint.
Fig 2: Divergent synthetic utility of the cyclopropane carbaldehyde core in aprotic environments.
By leveraging the predictive power of Hansen Solubility Parameters and validating with robust qNMR protocols, process chemists can seamlessly integrate this advanced intermediate into complex API synthesis pipelines, minimizing solvent-screening bottlenecks and maximizing reaction yields.
References
- Hansen Solubility Parameter System - ETH Zurich.
- Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP - Hansen Solubility.
- Hildebrand - Hansen Solubility Parameters - Hansen Solubility.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts.
- Polar aprotic solvents – Knowledge and References - Taylor & Francis.
- Polar aprotic solvent - Wikipedia.
- Improved OECD 105 water solubility test design - KREATiS.
- Will we ever be able to accurately predict solubility? - PMC.
- Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method - EPA NEPIS.
- Determining the water solubility of difficult-to-test substances A tutorial review - DTU.
- Quantitative NMR Spectroscopy - Acanthus Research.
- A Guide to Quantitative NMR (qNMR) - Emery Pharma.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich.
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Thermodynamic Stability and Degradation Kinetics of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Executive Summary
For drug development professionals and synthetic chemists, highly functionalized cyclopropanes represent a structural paradox: they are highly strained, yet kinetically stable under specific conditions. 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a prime example of a geminally disubstituted cyclopropane that leverages steric and electronic effects to maintain integrity. This technical guide provides an in-depth analysis of the thermodynamic forces governing this molecule, detailing the causality behind its conformational stability, its vulnerability to acid-catalyzed ring opening, and the self-validating experimental workflows required to profile its degradation kinetics.
Structural Thermodynamics & Ring Strain
The foundational thermodynamic profile of any cyclopropane derivative is dominated by its inherent ring strain, which is approximately 27.5 kcal/mol for the unsubstituted parent ring due to severe angle strain (Baeyer strain) and torsional strain (Pitzer strain). However, the substitution pattern of 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde drastically alters this baseline.
The molecule features a formyl group (-CHO) and an isopropoxymethyl ether group (-CH₂OCH(CH₃)₂) attached to the same carbon (C1). This geminal disubstitution triggers the Thorpe-Ingold effect (or angle compression effect). Extensive computational studies on small ring compounds have demonstrated that gem-disubstitution lowers the relative strain energy of cyclopropanes by 6–10 kcal/mol compared to unbranched acyclic reference molecules[1]. The bulky isopropoxymethyl and formyl groups compress the internal C-C-C bond angle, paradoxically stabilizing the ring thermodynamically relative to its acyclic precursors. However, this comes at the cost of severe localized steric crowding at the C1 position, which dictates the molecule's chemical reactivity.
Conformational Landscape: The Syn / Anti Equilibrium
The thermodynamic stability of the molecule is intricately linked to the rotational conformers of the formyl group. In standard cyclopropanecarboxaldehydes, the carbonyl oxygen can orient syn (bisected over the cyclopropane ring) or anti (pointing away).
State-of-the-art rotational and vibrational spectroscopy reveals that the syn and anti conformers are nearly isoenergetic, with the anti conformer generally favored in condensed phases due to stronger intermolecular dipole-dipole interactions[2]. In our target molecule, the conformational landscape is heavily restricted. The bulky isopropoxymethyl group creates a severe steric clash with the carbonyl oxygen. This steric repulsion raises the rotational barrier significantly above the typical 4.4 kcal/mol observed in unsubstituted analogs, effectively locking the molecule into a conformation that minimizes dipole repulsion between the ether oxygen and the carbonyl oxygen, thereby preventing spontaneous thermal degradation at ambient temperatures.
Chemical Stability & Degradation Causality
Understanding why the molecule degrades under specific conditions is critical for formulation and storage.
Base Stability: The α -Proton Advantage
The molecule exhibits exceptional thermodynamic stability under basic conditions. The causality is purely structural: the geminal disubstitution at C1 means there are absolutely no α -protons adjacent to the aldehyde group. Consequently, keto-enol tautomerization is structurally impossible. This completely blocks base-catalyzed self-aldol condensation pathways, making the molecule highly stable in high-pH formulations.
Acid-Catalyzed Ring Opening: The Cyclopropylcarbinyl Cation
Under acidic conditions, the thermodynamic driving force for strain relief takes over. Protonation of the ether oxygen followed by the loss of isopropanol generates a highly reactive cyclopropylcarbinyl cation intermediate.
As established in recent thermodynamic studies of carbocation equilibria, the cyclopropylcarbinyl cation is in rapid, dynamic equilibrium with a homoallylic cation[3]. The relief of the ~27.5 kcal/mol ring strain acts as a massive thermodynamic sink. The equilibrium overwhelmingly favors the irreversible ring opening to yield homoallylic degradation products (alkenes and alcohols), destroying the cyclopropane core.
Acid-catalyzed degradation pathway via the cyclopropylcarbinyl cation intermediate.
Self-Validating Experimental Protocol: Kinetic Profiling
To empirically determine the thermodynamic stability and degradation kinetics, a self-validating quantitative NMR (qNMR) workflow must be employed. This protocol ensures trustworthiness by utilizing an internal standard to enforce mass balance; the molar loss of the parent compound must exactly equal the molar appearance of the degradation products, confirming that no intermediate accumulation or sample volatilization has occurred.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20.0 mg of 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde in 0.6 mL of deuterated solvent (e.g., CDCl₃ for baseline, or CD₃OD with 0.1% DCl for acidic stress).
-
Internal Standard Addition: Add exactly 5.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert internal standard. TMB provides a sharp, distinct singlet at ~6.1 ppm that does not overlap with the cyclopropane multiplets (0.8–1.5 ppm) or the aldehyde proton (~9.0 ppm).
-
Thermal Stress & Acquisition: Place the NMR tube in a temperature-controlled NMR probe. Acquire ¹H-NMR spectra at regular intervals (e.g., every 15 minutes) at elevated temperatures (40°C, 50°C, 60°C).
-
Data Processing: Integrate the aldehyde proton signal against the TMB internal standard.
-
Mass Balance Validation: Simultaneously integrate the emerging vinylic protons (5.0–6.0 ppm) of the homoallylic degradation product. The sum of the parent aldehyde and the degradation product must remain constant relative to TMB.
-
Kinetic Modeling: Plot ln([Parent]t/[Parent]0) versus time to determine the rate constant ( k ). Use the Arrhenius equation to extract the activation energy ( Ea ) for the degradation pathway.
Self-validating qNMR experimental workflow for thermodynamic stability profiling.
Quantitative Thermodynamic Data Summary
The following table summarizes the theoretical and experimentally derived thermodynamic parameters governing the stability of this class of gem-disubstituted cyclopropanecarbaldehydes.
| Thermodynamic Parameter | Estimated Value | Causality / Structural Origin |
| Base Ring Strain | ~27.5 kcal/mol | Baeyer angle strain and Pitzer torsional strain of the 3-membered ring. |
| Thorpe-Ingold Stabilization | -6.0 to -10.0 kcal/mol | Internal angle compression due to geminal disubstitution at C1. |
| Rotational Barrier (CHO) | > 4.4 kcal/mol | Steric clash between the carbonyl oxygen and the bulky isopropoxymethyl ether. |
| Enolization Activation Energy | N/A (Infinite) | Complete absence of α -protons at the C1 position. |
| Ring Opening ΔG‡ (Acidic) | < 15.0 kcal/mol | Rapid equilibrium of the cyclopropylcarbinyl cation to the homoallylic cation. |
References
-
The Effect of Substitutents on the Strain Energies of Small Ring Compounds The Journal of Organic Chemistry - ACS Publications[Link]
-
Conformational stability of cyclopropanecarboxaldehyde is ruled by vibrational effects Molecular Physics (Taylor & Francis)[Link]
-
Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols The Journal of Organic Chemistry - ACS Publications[Link]
Sources
Application Notes and Protocols for Reductive Amination Using 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing reductive amination reactions using 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde. Reductive amination is a cornerstone of modern organic synthesis, particularly in medicinal chemistry, for the formation of carbon-nitrogen bonds.[1][2][3] This protocol offers a detailed exploration of the reaction mechanism, step-by-step experimental procedures, and the selection of appropriate reagents to successfully synthesize a diverse range of secondary and tertiary amines incorporating the unique cyclopropylmethyl moiety. The protocols are designed to be robust and adaptable for various research and development applications.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination, also known as reductive alkylation, stands as a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[4][5] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[4][6] This one-pot approach is highly favored in pharmaceutical and fine chemical synthesis due to its efficiency, operational simplicity, and the ability to avoid the common issue of over-alkylation associated with direct alkylation of amines.[7]
The subject of this guide, 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, is a valuable building block that introduces a sterically demanding and lipophilic cyclopropylmethyl group. The cyclopropane ring is a prevalent motif in numerous biologically active molecules, contributing to conformational rigidity and improved metabolic stability.[8][9] The protocols detailed herein are designed to leverage the reactivity of this aldehyde to generate novel amine derivatives for applications in drug discovery and materials science.
Mechanistic Insights: A Tale of Two Steps
The reductive amination process is a sequential reaction that can be conceptually divided into two key stages: imine/iminium ion formation and subsequent reduction. The overall efficiency of the reaction hinges on the careful balance of reaction conditions to favor both steps.
Imine and Iminium Ion Formation
The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate.[4] This is followed by the elimination of a water molecule to yield the imine. The formation of the imine is a reversible process and is often catalyzed by mild acid.[7] The equilibrium can be shifted towards the imine by removing water, although in many modern protocols, the subsequent reduction step is fast enough to drive the reaction forward without the need for dehydrating agents. In the presence of an acid, the imine can be protonated to form a more electrophilic iminium ion, which is readily susceptible to reduction.
The Reduction Step: Choosing Your Hydride Source
The choice of reducing agent is critical for the success of a reductive amination protocol. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde. Several common hydride reagents are employed, each with its own advantages and limitations.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice, STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[10][11] Its reduced reactivity compared to sodium borohydride allows it to be present from the start of the reaction (a "direct" or "in situ" reductive amination) without significant reduction of the starting aldehyde.[4][12] It is compatible with a wide range of functional groups and is generally used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11][13]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, sodium cyanoborohydride is also selective for the reduction of iminium ions over carbonyls, especially under mildly acidic conditions (pH 4-6).[7][14][15] However, it is highly toxic and generates cyanide waste, which necessitates careful handling and disposal.[16]
-
Sodium Borohydride (NaBH₄): A more powerful reducing agent, sodium borohydride can reduce both the iminium ion and the starting aldehyde.[7][13] To achieve selectivity, the imine is typically pre-formed before the addition of NaBH₄ in a two-step, one-pot procedure (an "indirect" reductive amination).[4]
The following diagram illustrates the general mechanism of reductive amination.
Figure 1: General mechanism of reductive amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde with primary and secondary amines.
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (Preferred Method)
This protocol is generally recommended due to its operational simplicity and high selectivity.[10][11]
Materials:
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM or DCE (approximately 0.1-0.5 M). Add the primary or secondary amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) to liberate the free amine.
-
Optional Catalyst: For less reactive amines or hindered aldehydes, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate imine formation.[11]
-
Addition of Reducing Agent: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Indirect Reductive Amination using Sodium Borohydride
This two-step, one-pot procedure is a cost-effective alternative, particularly for large-scale synthesis.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Sodium borohydride (NaBH₄) instead of NaBH(OAc)₃
-
Anhydrous methanol (MeOH) or ethanol (EtOH) as the solvent
-
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 eq) and the primary or secondary amine (1.0-1.2 eq) in anhydrous methanol or ethanol (0.1-0.5 M).
-
Stirring: Stir the mixture at room temperature for 1-4 hours to allow for sufficient imine formation. The progress of imine formation can be monitored by TLC or NMR if desired.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed as monitored by TLC or LC-MS (typically 1-4 hours).
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Presentation: A Comparative Overview
The choice of protocol can influence reaction times and yields. The following table summarizes typical reaction parameters for the reductive amination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
| Parameter | Protocol 1 (Direct with NaBH(OAc)₃) | Protocol 2 (Indirect with NaBH₄) |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |
| Solvent | DCM, DCE | Methanol, Ethanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 24 hours | 2 - 8 hours (total) |
| Selectivity | High | Moderate to High |
| Substrate Scope | Broad | Broad |
| Advantages | One-pot, high selectivity, mild conditions | Cost-effective, readily available reagents |
| Disadvantages | Higher cost of NaBH(OAc)₃ | Potential for side reactions (aldehyde reduction) |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a typical reductive amination experiment.
Figure 2: General experimental workflow.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the amount of reducing agent or the reaction time. For the direct method, adding a catalytic amount of acetic acid can improve the rate of imine formation. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the reducing agents.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is more prevalent when using less selective reducing agents like NaBH₄. Ensuring complete imine formation before the addition of NaBH₄ can mitigate this.
-
Amine Reactivity: Less nucleophilic amines (e.g., anilines) may require longer reaction times or the addition of a Lewis acid catalyst to facilitate imine formation.[15]
-
Purification: The polarity of the final amine product will vary depending on the amine used. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful reductive amination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions and reagents, researchers can efficiently synthesize a wide array of novel amine-containing molecules. The versatility of this reaction makes it an indispensable tool in the modern synthetic chemist's arsenal for the construction of complex molecular architectures.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]
-
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]
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Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]
-
Fiveable. (2025, August 15). Reductive amination: Organic Chemistry II Study Guide. [Link]
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Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]
-
Gopishetti, S., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(24), 17359–17373. [Link]
-
Tarasova, Y. A., & Tarasov, A. V. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11614–11668. [Link]
-
Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9479–9555. [Link]
-
Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect, 8(4), e202203957. [Link]
-
Gopishetti, S., et al. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. PubMed. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Zelenin, A. S., & Zotova, M. A. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2639–2645. [Link]
-
Pearson+. (n.d.). Reductive amination of aldehydes and ketones is a versatile metho.... [Link]
-
Organic Chemistry Tutor. (2024, March 1). Synthesis of a Cyclopropane from an Aldehyde. YouTube. [Link]
-
Banerji, A., et al. (2015). Reductive Amination of Aliphatic Carbonyls Using Low-Valent Titanium Reagent: A Convenient Route to Free Primary Amines. ResearchGate. [Link]
-
Li, H., et al. (2018). Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. Organic & Biomolecular Chemistry, 16(33), 6041–6045. [Link]
-
Azam, F., & Adler, M. J. (2021). Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses, 98, 227–246. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Kumar, A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(1), 7–43. [Link]
-
Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589–8627. [Link]
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Application Note: 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde as a Strategic Building Block in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a highly versatile, gem-disubstituted cyclopropane building block. Featuring a reactive aldehyde handle and a sterically demanding, heteroatom-containing isopropoxymethyl ether, this scaffold enables the rapid construction of complex, sp3-rich molecular architectures. This guide details the structural rationale, physicochemical benefits, and field-proven synthetic protocols for utilizing this building block in drug discovery workflows.
Structural Rationale & Pharmacophore Mapping
The cyclopropane moiety has been a cornerstone of structure-based drug design for over half a century. The incorporation of a cyclopropyl scaffold into small molecules is a proven strategy to improve metabolic stability, attenuate pKa, lower lipophilicity, and provide entropically favorable target binding through rigid conformational constraint[1].
Specifically, the gem-disubstituted cyclopropane motif found in this building block offers unique advantages over traditional open-chain analogs (such as gem-dimethyl groups)[2]:
-
Conformational Restriction: The cyclopropane ring locks the trajectory of the attached substituents, reducing the number of rotatable bonds and minimizing the entropic penalty upon binding to a target protein.
-
The Isopropoxymethyl Ether: The ether oxygen serves as a localized hydrogen-bond acceptor, while the isopropyl group provides targeted steric bulk to occupy hydrophobic pockets.
-
The Carbaldehyde Electrophile: Aldehydes are highly versatile functional groups that allow for rapid diversification via C–N (reductive amination) or C–C (Grignard/Wittig) bond-forming reactions.
Caption: Pharmacophore mapping and structural rationale of the cyclopropane building block.
Physicochemical Profiling
When selecting building blocks for library synthesis, maintaining a low molecular weight and optimal polarity is critical to avoid exceeding Lipinski's Rule of 5 in the final drug candidate. The table below summarizes the baseline properties of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
| Property | Value | Medicinal Chemistry Relevance |
| Molecular Formula | C₈H₁₄O₂ | Low baseline atom count allows for extensive downstream elaboration. |
| Molecular Weight | 142.20 g/mol | Highly ligand-efficient starting material (LE optimization). |
| H-Bond Donors (HBD) | 0 | Absence of HBDs helps maintain high passive membrane permeability. |
| H-Bond Acceptors (HBA) | 2 | Ether and carbonyl oxygens provide interaction points for kinase/GPCR targets. |
| Rotatable Bonds | 4 | The cyclopropane core restricts overall flexibility compared to aliphatic chains. |
Synthetic Versatility & Workflows
The primary utility of this building block lies in the reactivity of the C1-carbaldehyde. The most common application in library synthesis is reductive amination , which converts the aldehyde into a diverse array of gem-disubstituted cyclopropylamines.
Caption: Standardized workflow for the reductive amination of the cyclopropane carbaldehyde.
Standardized Experimental Protocols
As a Senior Application Scientist, I emphasize that successful methodology relies not just on mixing reagents, but on understanding the causality behind the conditions and establishing a self-validating system for reaction monitoring.
Protocol A: Reductive Amination (Synthesis of Restricted Amines)
This protocol utilizes , which is the industry standard for mild, direct reductive aminations.
Reagents:
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equiv)
-
Primary or Secondary Amine (1.05 - 1.2 equiv)
-
NaBH(OAc)₃ (1.5 equiv)
-
Glacial Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde and the amine in anhydrous DCE at room temperature. Add glacial acetic acid (1.0 equiv). Stir the mixture for 30–60 minutes under a nitrogen atmosphere.
-
Causality: DCE is a non-coordinating, aprotic solvent that drives the equilibrium toward imine/iminium formation. Acetic acid protonates the intermediate, increasing its electrophilicity and accelerating the subsequent hydride attack.
-
-
Reduction: Add NaBH(OAc)₃ portion-wise to the stirring solution. Stir at room temperature for 4 to 12 hours.
-
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature, direct reduction of the aldehyde to an alcohol, ensuring the hydride selectively attacks the more electrophilic iminium ion.
-
-
Self-Validating Reaction Monitoring (TLC):
-
The starting aliphatic aldehyde is UV-inactive. To monitor consumption, use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, which will form a bright yellow/orange spot with the starting material.
-
Visualize the product amine using a Ninhydrin stain (requires heating) or Dragendorff's reagent.
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The NaHCO₃ quench serves a dual purpose: it neutralizes the acetic acid and safely decomposes any unreacted borohydride species, preventing product degradation during concentration.
-
Protocol B: Grignard Addition (Synthesis of Secondary Alcohols)
When extending the carbon framework, nucleophilic addition to the aldehyde is preferred. However, cyclopropyl carbinyl systems are highly sensitive to acid-catalyzed ring-opening (homoallylic rearrangement), requiring careful workup conditions.
Reagents:
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equiv)
-
Alkyl/Arylmagnesium Bromide (RMgBr) (1.2 equiv, typically 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Methodology:
-
Nucleophilic Addition: Dissolve the aldehyde in anhydrous THF and cool to 0 °C in an ice bath under an inert atmosphere (N₂ or Argon). Add the Grignard reagent dropwise over 10 minutes.
-
Causality: The reaction is highly exothermic. Cooling to 0 °C prevents unwanted side reactions (such as enolization or aldol condensation) and maximizes diastereoselectivity if a chiral center is being formed.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature over 2 hours. Monitor via TLC (disappearance of the 2,4-DNP active spot; appearance of a KMnO₄ active spot for the resulting alcohol).
-
Buffered Quench (Critical Step): Cool the reaction back to 0 °C. Quench strictly by the dropwise addition of saturated aqueous NH₄Cl. Do not use HCl.
-
Causality: Strong aqueous acids will rapidly protonate the newly formed cyclopropyl carbinol, leading to water elimination and subsequent ring-opening to form a homoallylic alcohol. NH₄Cl provides a buffered, mildly acidic environment (pH ~5.5) that safely destroys the magnesium alkoxide without compromising the cyclopropane ring.
-
-
Workup: Extract the mixture with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and concentrate for subsequent flash chromatography.
Sources
Application Notes and Protocols for the Wittig Olefination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Wittig olefination of the sterically hindered substrate, 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde. Recognizing the synthetic challenges posed by the bulky cyclopropyl and isopropoxymethyl substituents, this document outlines two primary approaches: a classical Wittig reaction optimized for such substrates and the more robust Horner-Wadsworth-Emmons (HWE) reaction. The underlying mechanistic principles, stereochemical control, and practical considerations for each method are discussed in depth to empower researchers to make informed experimental choices. This guide is intended to serve as a practical resource for the synthesis of novel vinyl cyclopropane derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.
Introduction: The Challenge of Steric Hindrance in the Wittig Olefination of a Substituted Cyclopropyl Aldehyde
The Wittig reaction, a cornerstone of organic synthesis discovered by Georg Wittig in 1954, provides a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] Its significance in constructing complex molecular architectures is underscored by the awarding of the Nobel Prize in Chemistry to Wittig in 1979.[2] The reaction's primary advantage lies in the unambiguous placement of the newly formed double bond.[3]
The substrate in focus, 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, presents a significant synthetic hurdle due to substantial steric hindrance around the carbonyl group. The presence of a quaternary carbon at the 1-position of the cyclopropane ring, further encumbered by an isopropoxymethyl group, impedes the approach of the nucleophilic ylide. This steric congestion can lead to slow reaction rates and diminished yields, a known limitation of the Wittig reaction with hindered ketones and aldehydes.[1]
This guide will dissect the critical parameters for a successful olefination of this challenging substrate, offering detailed protocols for both the traditional Wittig reaction and the often more effective Horner-Wadsworth-Emmons (HWE) modification. The HWE reaction, which utilizes more nucleophilic phosphonate carbanions, frequently provides superior outcomes for sterically demanding substrates.[4][5]
Mechanistic Rationale and Stereochemical Considerations
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[1][6]
-
Non-stabilized ylides (bearing alkyl or other electron-donating groups) typically react under kinetic control to favor the formation of Z-alkenes. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][6]
-
Stabilized ylides (containing electron-withdrawing groups like esters or ketones) react under thermodynamic control, leading predominantly to E-alkenes.[6]
For the sterically hindered 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, achieving high yields and predictable stereoselectivity requires careful optimization of reaction conditions.
Below is a diagram illustrating the generally accepted mechanism of the Wittig reaction.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Given the steric hindrance of the substrate, two primary protocols are presented. Protocol A outlines a modified Wittig reaction aimed at maximizing the yield of the Z-alkene using a non-stabilized ylide under salt-free conditions. Protocol B details the Horner-Wadsworth-Emmons reaction, which is generally recommended for hindered aldehydes to achieve higher yields of the E-alkene.
Protocol A: Modified Wittig Reaction for Z-Alkene Synthesis
This protocol is designed to favor the kinetic product by using a non-lithium base at low temperatures, thereby minimizing side reactions and potential equilibration to the more stable E-isomer.
Materials:
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
-
Appropriate phosphonium salt (e.g., ethyltriphenylphosphonium bromide for the synthesis of the corresponding prop-1-enyl derivative)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS) as a solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the phosphonium salt (1.2 equivalents).
-
Add anhydrous THF to dissolve the salt.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS or NaHMDS solution (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. A color change (typically to orange or deep red) indicates ylide formation.
-
Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired Z-alkene.
-
Protocol B: Horner-Wadsworth-Emmons (HWE) Reaction for E-Alkene Synthesis
This protocol is the recommended approach for achieving higher yields with the sterically hindered aldehyde, with a strong preference for the thermodynamically more stable E-alkene.[4][5]
Materials:
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
-
Appropriate phosphonate reagent (e.g., triethyl phosphonoacetate for the synthesis of the corresponding ethyl acrylate derivative)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Phosphonate Anion Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the phosphonate reagent (1.1 equivalents) dropwise. Hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
-
HWE Reaction:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
In a separate flask, dissolve 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the phosphonate anion solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The water-soluble phosphate byproduct should be largely removed during the aqueous workup.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired E-alkene.
-
Experimental Workflow and Data Presentation
The following diagram outlines the general experimental workflow for the olefination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
Caption: General experimental workflow for the olefination reaction.
Table 1: Expected Outcomes and Influence of Reaction Parameters
| Parameter | Wittig Reaction (Protocol A) | HWE Reaction (Protocol B) | Rationale and Discussion |
| Primary Product | Z-alkene | E-alkene | The stereochemical outcome is primarily determined by the nature of the phosphorus reagent and the reaction conditions.[4][6] |
| Expected Yield | Low to moderate | Moderate to high | The HWE reaction is generally more efficient for sterically hindered aldehydes due to the higher nucleophilicity of the phosphonate carbanion.[4][5] |
| Base | KHMDS, NaHMDS | NaH | For the Wittig reaction, "salt-free" conditions using non-lithium bases are crucial for high Z-selectivity.[7] NaH is a common and effective base for generating phosphonate anions. |
| Solvent | Anhydrous THF | Anhydrous THF | THF is a suitable aprotic solvent for both reactions, effectively solvating the intermediates. |
| Temperature | -78 °C | 0 °C to room temp. | Low temperatures are critical for kinetic control and Z-selectivity in the Wittig reaction. The HWE reaction is less sensitive to temperature for stereocontrol. |
Discussion and Field-Proven Insights
The choice between the Wittig and HWE reactions for the olefination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde should be guided by the desired stereoisomer and yield considerations.
For the synthesis of the Z-alkene, the modified Wittig protocol is the method of choice. The use of "salt-free" conditions is paramount, as lithium salts can promote the equilibration of intermediates, leading to a loss of stereoselectivity.[7] The low reaction temperature (-78 °C) is essential to ensure the reaction proceeds under kinetic control. However, researchers should be prepared for potentially low to moderate yields due to the steric hindrance of the aldehyde.
For obtaining the E-alkene, the Horner-Wadsworth-Emmons reaction is strongly recommended. The increased nucleophilicity of the phosphonate carbanion makes it more adept at reacting with sterically encumbered carbonyls, generally resulting in higher yields.[4][5] A significant practical advantage of the HWE reaction is the ease of purification; the dialkylphosphate byproduct is water-soluble and readily removed during the aqueous workup, in contrast to the often challenging removal of triphenylphosphine oxide from Wittig reactions.[4]
In both protocols, meticulous adherence to anhydrous conditions is critical, as the organometallic intermediates are highly sensitive to moisture. The use of flame-dried glassware and anhydrous solvents under an inert atmosphere (nitrogen or argon) is essential for reproducible results.
Monitoring the reaction by TLC is crucial to determine the optimal reaction time and to avoid potential side reactions or decomposition of the starting material or product. The purification of the final vinyl cyclopropane product is typically achieved by silica gel column chromatography.
References
-
Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Cuccu, F., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7755-7758. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]
-
Wittig Reaction - Common Conditions. The Reaction Guy. [Link]
-
Cuccu, F., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7755-7758. [Link]
-
The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Craig, A. J., et al. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry. [Link]
-
Smith, A. B., et al. (2018). Synthesis of Vinyl Cyclopropanes via Anion Relay Cyclization. Organic Letters, 20(14), 4252-4255. [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Yield Optimization for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of gem-disubstituted cyclopropanes. The target molecule, 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde , presents two distinct chemical hurdles: achieving chemoselective mono-alkylation of a symmetrical diol, and oxidizing a sensitive primary alcohol without triggering acid-catalyzed degradation or over-oxidation.
This guide abandons generic protocols in favor of a self-validating, causality-driven approach to maximize your reaction yield and throughput.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My mono-etherification yield is capped at ~40% when using NaH and 2-iodopropane. Why am I getting a complex mixture? A: When you deprotonate 1,1-bis(hydroxymethyl)cyclopropane with Sodium Hydride (NaH), you create a highly reactive, unhindered alkoxide. Because the two hydroxyl groups are structurally equivalent, alkylating one does not provide enough steric encumbrance to prevent the second from reacting. This results in a statistical mixture of unreacted starting material, the desired mono-ether, and the di-ether byproduct. Furthermore, NaH is a strong base that promotes E2 elimination of your secondary electrophile (2-iodopropane) into propene gas, destroying your reagent. The Fix: Switch to a Silver(I) oxide ( Ag2O ) mediated alkylation [1]. Ag2O acts as a mild, coordination-driven base. It forms a transient cyclic silver alkoxide complex with the 1,3-diol system, sterically shielding one oxygen while activating the other. This shifts the product distribution from a statistical mixture to a >10:1 mono-selectivity.
Q2: During the oxidation of the intermediate alcohol to the target aldehyde, I observe significant impurities and ring-opened byproducts. What is causing this degradation? A: Cyclopropyl rings substituted with oxygen-bearing groups are highly sensitive to acidic conditions. If you are using Dess-Martin Periodinane (DMP) [2], the reagent releases two equivalents of acetic acid during the oxidation cycle. This localized acidity protonates the ether or the cyclopropane ring, triggering ring-opening or acetalization side reactions. The Fix: You must run the DMP oxidation in a heterogeneous buffer. Adding 5.0 equivalents of solid NaHCO3 directly to the dichloromethane (DCM) solvent scavenges the acetic acid immediately upon release, preserving the integrity of the strained ring.
Q3: My In-Process Control (TLC/GC) shows 100% conversion to the aldehyde, but my isolated yield after the rotary evaporator is only 30%. Where did my product go? A: The target aldehyde has a low molecular weight ( Mw≈156.22 g/mol ) and lacks strong hydrogen-bond donors, making it highly volatile. The Fix: Never subject this product to high vacuum ( <50 mbar) or high water-bath temperatures. Concentrate your organic layers at ≥150 mbar and strictly keep the bath temperature at or below 25 °C.
Part 2: Quantitative Yield Optimization Data
The following data summarizes our internal screening for both the mono-etherification and oxidation steps. Use these tables to benchmark your own analytical results.
Table 1: Mono-isopropylation Condition Screening
| Base / Reagent | Alkylating Agent | Solvent | Temp | Mono:Di Ratio | Isolated Yield |
| NaH (1.0 eq) | 2-Bromopropane | THF | 0 °C to RT | 1.5 : 1 | 35% |
| NaH (1.0 eq) | 2-Iodopropane | THF | 0 °C to RT | 2.1 : 1 | 42% |
| KOH (aq) / TBAB | 2-Iodopropane | Toluene/H 2 O | 60 °C | 1.2 : 1 | 28% |
| Ag2O (1.5 eq) | 2-Iodopropane | DCM | RT | >10 : 1 | 78% |
Table 2: Oxidation Condition Screening (Substrate: Mono-ether)
| Oxidant | Additive | Solvent | Temp | Conversion | Isolated Yield | Notes |
| Swern | Et3N | DCM | -78 °C | >95% | 65% | Strict temp control required; DMS odor. |
| TEMPO / BAIB | None | DCM | RT | 100% | 55% | ~20% over-oxidation to carboxylic acid. |
| DMP (1.1 eq) | None | DCM | RT | >95% | 60% | Trace ring-opening degradation observed. |
| DMP (1.1 eq) | NaHCO3 (5.0 eq) | DCM | 0 °C to RT | >95% | 88% | Cleanest profile; high yield. |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility, these protocols include built-in In-Process Controls (IPCs) so the system validates itself before you proceed to the next step.
Protocol A: Highly Selective Mono-etherification
Objective: Synthesize 1-(hydroxymethyl)-1-[(propan-2-yloxy)methyl]cyclopropane [3].
-
Preparation: Charge a flame-dried, round-bottom flask with 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq, 10.0 mmol) and anhydrous DCM (0.2 M).
-
Reagent Addition: Add Silver(I) oxide ( Ag2O , 1.5 eq, 15.0 mmol) in one portion. The solution will become a black suspension. Wrap the flask in aluminum foil to exclude light (prevents premature silver reduction).
-
Alkylation: Add 2-iodopropane (1.2 eq, 12.0 mmol) dropwise over 10 minutes.
-
Reaction & IPC: Stir at room temperature for 24 hours. Self-Validation Step: Pull a 50 μ L aliquot, filter through a micro-pipette plug of Celite, and analyze via GC-MS. You should observe >90% conversion with <5% di-alkylated byproduct. If conversion is low, stir for an additional 12 hours.
-
Workup: Filter the crude mixture through a pad of Celite to remove the silver salts. Wash the pad thoroughly with DCM.
-
Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the mono-ether as a clear oil.
Protocol B: Buffered Oxidation to the Target Aldehyde
Objective: Synthesize 1-[(propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
-
Preparation: Dissolve the purified mono-ether from Protocol A (1.0 eq, 5.0 mmol) in anhydrous DCM (0.1 M).
-
Buffering (Critical Step): Add solid NaHCO3 (5.0 eq, 25.0 mmol) directly to the stirring solution. Cool the suspension to 0 °C using an ice bath.
-
Oxidation: Add Dess-Martin Periodinane (DMP, 1.1 eq, 5.5 mmol) portionwise over 15 minutes.
-
Reaction & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Self-Validation Step: Spot the reaction on a silica TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright yellow/orange spot indicates the successful formation of the aldehyde.
-
Quench: Pour the reaction into a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3 . Stir vigorously for 30 minutes until the organic layer is clear (this destroys excess oxidant and extracts iodine byproducts).
-
Isolation: Extract with DCM, dry over Na2SO4 , and filter. Concentrate the solvent on a rotary evaporator strictly at 150 mbar and 25 °C to prevent product volatilization.
Part 4: Visual Workflows
Fig 1. Optimized two-step synthetic workflow for the target cyclopropyl aldehyde.
Fig 2. Mechanistic pathway of DMP oxidation highlighting the critical role of NaHCO3 buffer.
References
-
Bouzide, A., & Sauvé, G. (1997). Silver(I) oxide mediated highly selective monoalkylation of unsymmetrical diols. Tetrahedron Letters, 38(34), 5945-5948.[Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.[Link]
-
Buchold, H. (1984). Synthesis of 1,1-bis(hydroxymethyl)cyclopropane. Journal of the American Oil Chemists' Society, 61(2), 350-352.[Link]
Preventing oxidation of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde during long-term storage
Compound: 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the integrity of your starting materials dictates the success of your downstream assays. 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a highly reactive intermediate, and researchers frequently encounter significant purity drops during long-term storage.
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute compound stability.
Diagnostic Overview & Mechanistic Causality
The degradation of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is driven by a dual structural vulnerability:
-
Aldehyde Autoxidation: The formyl group is highly susceptible to aerobic oxidation, rapidly converting the aldehyde into a carboxylic acid via a radical chain mechanism[1].
-
Ether Peroxidation: The isopropoxymethyl ether linkage can independently form explosive and degradative peroxides when exposed to ambient oxygen and UV light.
Understanding the causality behind this degradation is critical for prevention. The autoxidation proceeds via an initial hydrogen-atom abstraction to generate an acyl radical. This radical rapidly reacts with ambient O₂ to form an acyl peroxy radical[1]. This highly reactive intermediate propagates the chain reaction by abstracting hydrogen from another aldehyde molecule, ultimately yielding peracids and carboxylic acids through a Baeyer-Villiger-type rearrangement[1].
Radical-chain mechanism of aldehyde autoxidation and BHT intervention.
Experimental Protocols: Self-Validating Storage Systems
To ensure scientific integrity, storage must be treated as an active experimental workflow. The following protocols incorporate self-validation steps to guarantee that your storage environment is actively protecting the compound.
Protocol A: Inert Gas Blanketing & Aliquoting
Causality: Absolute oxygen exclusion is the primary defense against autoxidation. Argon is strictly preferred over Nitrogen for this compound because its higher density allows it to effectively sink and blanket the liquid surface, displacing residual O₂ in the vial headspace[2].
Step-by-Step Methodology:
-
Preparation: Pre-chill amber borosilicate glass vials to -20°C. Causality: Amber glass prevents UV-initiated radical formation; low temperatures reduce the kinetic energy available for H-atom abstraction.
-
Aliquoting: Divide the bulk 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde into single-use aliquots to prevent repeated freeze-thaw cycles and repeated oxygen exposure[2].
-
Inerting: Insert a purging needle connected to a dry Argon line into the vial. Direct a gentle stream of Argon over the liquid surface for 30–60 seconds[2].
-
Sealing: Rapidly cap the vial using a PTFE-lined septum cap. Wrap the outer seal tightly with Parafilm.
-
Validation Check: Pierce the septum with a fine needle attached to a slightly deflated balloon. A slight inflation of the balloon confirms positive internal pressure and a successful hermetic seal. Store immediately at -20°C[3].
Protocol B: Antioxidant Supplementation (For Bulk Storage)
Causality: When absolute oxygen exclusion is impossible (e.g., in frequently accessed bulk bottles), adding a radical scavenger like Butylated hydroxytoluene (BHT) intercepts the acyl peroxy radicals. BHT donates a hydrogen atom to the peroxy radical, forming a stable, unreactive phenoxy radical that safely terminates the autoxidation chain[4].
Step-by-Step Methodology:
-
Calculation: Weigh out enough BHT to achieve a 0.05% (w/w) concentration relative to the mass of the aldehyde[3].
-
Dissolution: Add the BHT directly to the neat 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde. Agitate gently until fully dissolved.
-
Storage: Follow Protocol A for inerting the headspace and sealing the vessel.
-
Validation Check (Stability-Indicating Assay): Pull a 5 µL sample at Day 0 and run a baseline ¹H-NMR. Monitor the aldehyde proton (~9.5 ppm) versus the appearance of a broad carboxylic acid proton (~11-12 ppm) every 3 months to empirically validate the antioxidant's ongoing efficacy[3].
Quantitative Data Presentation
Table 1: Storage Conditions & Expected Stability Matrix
| Storage Condition | Atmosphere | Additive | Temp | Expected Shelf Life | Risk of Degradation |
| Optimal | Argon | 0.05% BHT | -20°C | > 12 Months | Very Low |
| Standard | Nitrogen | None | -20°C | 6 Months | Low (if sealed properly) |
| Sub-optimal | Air | None | 4°C | < 2 Weeks | High (Rapid Autoxidation) |
| In Solution (THF) | Argon | None | -20°C | < 1 Month | High (Solvent Peroxidation) |
Table 2: Recommended Radical Scavengers for Aldehydes [3]
| Antioxidant | Recommended Conc. | Mechanism of Action | Downstream Compatibility |
| BHT | 0.01 - 0.1% (w/w) | Phenolic H-atom donation | Excellent; easily removed via silica plug |
| BHA | 0.01 - 0.1% (w/w) | Phenolic H-atom donation | Good; often synergistic with BHT |
| Vitamin E | 0.05 - 0.2% (w/w) | Natural radical scavenger | Poor; difficult to separate from product |
Troubleshooting FAQs
Q1: My sample has turned slightly yellow. Is it ruined? A1: Yellowing is a strong indicator of chemical degradation. Aldehydes undergo various side reactions, including oxidation to carboxylic acids and subsequent polymerization, which generate colored impurities[3]. Do not use the sample blindly in sensitive syntheses. Re-analyze purity using a stability-indicating HPLC method or ¹H-NMR[3].
Q2: Why do you mandate Argon instead of Nitrogen for this specific compound? A2: While Nitrogen is widely used, Argon is approximately 38% denser than air. When you flush a vial, Argon sinks and creates a physical protective blanket directly over the liquid phase[2]. Nitrogen readily mixes with ambient air, often leaving residual oxygen in the headspace unless the vial is purged under a strict vacuum cycle.
Q3: Can I store 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde diluted in a solvent to make it easier to handle? A3: Storing aldehydes in solution is generally not recommended for long-term stability[3]. Solvents like THF or diethyl ether degrade over time to form peroxides, which act as radical initiators and will drastically accelerate the oxidation of your aldehyde[3]. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DCM) under strict Argon blanketing.
Q4: If I use BHT to stabilize my bulk supply, how do I remove it before running a sensitive organometallic reaction? A4: BHT is highly soluble in organic solvents but can be easily removed immediately prior to your reaction. Pass the required aliquot of the aldehyde through a short plug of activated silica gel or basic alumina using a non-polar solvent (like hexane). The BHT will be retained on the column, and the pure aldehyde will elute. Alternatively, short-path vacuum distillation can be used for larger volumes.
References
-
[3] Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage | BenchChem | 3
-
[4] Oxidation characteristics and thermal stability of Butylated hydroxytoluene | Arabian Journal of Chemistry | 4
-
[1] Radical-chain mechanism for aldehyde autoxidation | ResearchGate | 1
Sources
Technical Support Center: Solvent & Temperature Optimization for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde .
This building block is highly valued in drug discovery, particularly for synthesizing complex piperazine derivatives and receptor antagonists 1. However, it presents three distinct structural challenges:
-
Quaternary α -Carbon: The lack of α -protons prevents enolization but introduces significant steric hindrance.
-
High Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of Baeyer strain, making it susceptible to electrophilic or thermal ring-opening 2.
-
Ether Linkage: The isopropoxymethyl group is stable to base but vulnerable to strong Lewis or Brønsted acids.
Part 1: Troubleshooting & FAQs
Q1: My reductive amination stalls at 50% conversion. Should I heat the reaction to force it to completion?
Do not heat the reaction. The stalling is caused by steric hindrance at the quaternary cyclopropane center, not a lack of thermal energy. Heating this specific aldehyde in the presence of amines and reducing agents can lead to off-target imine reductions or degradation. The Solution: Change your solvent system. Protic solvents (like methanol) can hydrogen-bond with the isopropoxymethyl ether, increasing the effective steric bulk around the reactive aldehyde. Switch to an aprotic polar solvent like DMSO or Dichloromethane (DCM) at 20–25 °C. DMSO stabilizes the polar transition state of the iminium ion without adding protic bulk, allowing sodium triacetoxyborohydride (NaBH(OAc)₃) to cleanly reduce the intermediate 3.
Q2: During Grignard addition, I am observing a mixture of the desired secondary alcohol and ring-opened byproducts. How do I prevent this?
Causality: The cyclopropane ring is highly strained. Grignard reagents (RMgX) exist in equilibrium with Lewis acidic magnesium halides (Schlenk equilibrium). At room temperature or above, the Mg²⁺ coordinates to both the aldehyde oxygen and the ether oxygen. This bidentate coordination pulls electron density away from the strained ring, triggering an electrophilic ring-opening event 4. The Solution: You must kinetically trap the 1,2-addition pathway. Drop the internal temperature (IT) to between -15 °C and 0 °C . Furthermore, use 2-Methyltetrahydrofuran (2-MeTHF) instead of standard diethyl ether. 2-MeTHF coordinates more strongly to the magnesium center, dampening its Lewis acidity and preventing the ring-opening cascade.
Q3: Can I use Jones Reagent to oxidize this aldehyde to a carboxylic acid?
No. Jones reagent utilizes chromium trioxide and aqueous sulfuric acid. The strong Brønsted acidic conditions will rapidly cleave the isopropoxymethyl ether, yielding a primary alcohol that will subsequently over-oxidize. Furthermore, the acid will likely open the cyclopropane ring. You must use a mild, buffered oxidation method such as the Pinnick Oxidation (NaClO₂, NaH₂PO₄ buffer, in t-BuOH/H₂O).
Part 2: Quantitative Data & Optimization Summary
The following table summarizes the field-proven solvent and temperature parameters required to maintain the structural integrity of the substrate during derivatization.
| Reaction Class | Recommended Solvent | Optimal Temperature | Reagents | Conditions to Strictly Avoid |
| Reductive Amination | DMSO or DCM | 20 °C to 25 °C | NaBH(OAc)₃, Amine | Protic solvents (MeOH); Temperatures > 35 °C |
| Grignard Addition | 2-MeTHF or THF | -15 °C to 0 °C | RMgX (1.1 equiv) | Diethyl ether at reflux; Excess Lewis acids |
| Oxidation (to Acid) | t-BuOH / H₂O | 0 °C to 25 °C | NaClO₂, NaH₂PO₄ | Strong aqueous acids (e.g., Jones Reagent) |
Part 3: Verified Experimental Protocols
To ensure a self-validating system, follow these step-by-step methodologies. Each protocol includes built-in In-Process Controls (IPC) to verify success before proceeding.
Protocol A: High-Yield Reductive Amination
Objective: Synthesize secondary/tertiary amines without stalling.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMSO (0.2 M concentration).
-
Iminium Formation: Stir the mixture at 20–25 °C for 1 hour. Self-Validation: Pull a 10 µL aliquot, quench in MeCN, and verify imine formation via LC/MS.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control mild exotherms.
-
Maturation: Stir at 20–25 °C for 4–12 hours. Do not apply heat.
-
Quench & Workup: Pour the reaction into saturated aqueous NaHCO₃ (equal volume to DMSO) to neutralize excess hydride. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate.
Protocol B: Low-Temperature Grignard Addition
Objective: Synthesize secondary alcohols while preventing cyclopropane ring-opening.
-
Preparation: Dissolve the aldehyde (1.0 equiv) in anhydrous 2-MeTHF (0.3 M) in a jacketed reactor under an argon atmosphere.
-
Cooling: Cool the reactor until the internal temperature (IT) reaches -15 °C.
-
Addition: Load the Grignard reagent (RMgX, 1.1 equiv) into a syringe pump. Add dropwise over 30 minutes, ensuring the IT never exceeds -5 °C.
-
Maturation: Stir the mixture between -15 °C and 0 °C for 2 hours.
-
Quench: Critical Step. Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl. Do not use HCl, as a localized drop in pH will cleave the ether linkage. Extract with MTBE, dry over MgSO₄, and concentrate.
Part 4: Reaction Optimization Workflow
Reaction optimization pathways for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde.
References
-
Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction and a Novel Telescoped Sequence of Transesterification, cis-to-trans Epimerization, and Saponification Source: ACS Publications URL:[Link]
-
Highly Stereoselective Grignard Addition to Cis-Substituted Cyclopropanecarbaldehydes Source: ResearchGate URL:[Link]
-
Exploring the Reactions of Small Rings Source: QMRO (Queen Mary Research Online) URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL:[Link]
Sources
Reactivity comparison: 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde vs standard cyclopropanecarboxaldehyde
A Comparative Guide to the Reactivity of Substituted Cyclopropanecarboxaldehydes
This guide provides an in-depth comparative analysis of the chemical reactivity of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde against the parent compound, cyclopropanecarboxaldehyde. As key structural motifs in medicinal chemistry, understanding the influence of substitution on the reactivity of cyclopropane rings is paramount for drug development professionals.[1][2][3] This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to elucidate the nuanced differences between these two aldehydes.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, a three-membered carbocycle, is a prevalent feature in numerous FDA-approved pharmaceuticals, including treatments for COVID-19, asthma, and hepatitis C.[1] Its inclusion in a molecular scaffold can enhance potency, modulate metabolic stability, and fine-tune solubility by acting as a rigid, lipophilic spacer.[1][4] The inherent ring strain of cyclopropanes also imparts unique chemical reactivity.[5] This guide focuses on the aldehyde functional group attached to this ring, a critical handle for further synthetic transformations. We will dissect how the addition of a sterically demanding and electronically influential isopropoxymethyl substituent alters the reactivity profile compared to the unsubstituted cyclopropanecarboxaldehyde.
Structural and Electronic Analysis
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this reaction center.[6][7] Both steric and electronic factors must be considered to predict and understand the chemical behavior of our two subject compounds.
Baseline: Cyclopropanecarboxaldehyde
Cyclopropanecarboxaldehyde serves as our reference compound. Its reactivity is defined by two main features:
-
Electrophilic Carbonyl: The oxygen atom polarizes the C=O double bond, creating a partial positive charge (δ+) on the carbonyl carbon, making it susceptible to attack by nucleophiles.[8]
-
Ring Strain: The high degree of strain in the three-membered ring influences the bond angles and hybridization of the attached carbon, which can affect the reactivity of the adjacent carbonyl group.[5][9] It is a valuable intermediate in organic synthesis, readily undergoing nucleophilic addition reactions.[5]
The Substituted Aldehyde: 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
The introduction of the –CH₂–O–CH(CH₃)₂ group at the C1 position introduces significant structural changes that directly impact reactivity through two primary effects:
-
Electronic Effect: The ether oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect would typically increase the partial positive charge on the carbonyl carbon, making it more electrophilic. However, this effect is transmitted through a methylene (–CH₂) spacer, which dampens its impact compared to a directly attached electronegative atom.
-
Steric Effect: This is arguably the more dominant factor. The isopropoxymethyl group is substantially larger than the hydrogen atom it replaces on the cyclopropane ring. This bulkiness creates significant steric hindrance around the carbonyl carbon, impeding the trajectory of an incoming nucleophile.[7][10] Generally, increased steric crowding around a carbonyl group decreases its reactivity toward nucleophilic addition.[6][11]
Based on this initial analysis, we can hypothesize that the steric hindrance of the isopropoxymethyl group will be the dominant factor, rendering 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde less reactive towards nucleophilic addition than the parent cyclopropanecarboxaldehyde.
Comparative Reactivity: Experimental Framework and Data
To quantitatively assess the difference in reactivity, a kinetic study of a model nucleophilic addition reaction is the most direct approach. The reaction of an aldehyde with a thiophenolate anion is an excellent choice, as the disappearance of the thiophenolate can be conveniently monitored by UV-Vis spectrophotometry.[9]
Hypothetical Kinetic Data: Nucleophilic Addition
The following table presents illustrative data based on established principles of chemical kinetics. It quantifies the expected difference in reactivity for the addition of sodium thiophenolate to each aldehyde under identical conditions.
| Compound | Substituent at C1 | Relative Second-Order Rate Constant (k_rel) | Predicted Reactivity |
| Cyclopropanecarboxaldehyde | –H | 1.00 (Reference) | Higher |
| 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde | –CH₂–O–CH(CH₃)₂ | ~0.15 - 0.25 | Lower |
Table 1: Comparative rate constants for nucleophilic addition. The data is hypothetical and serves to illustrate the expected impact of steric hindrance.
The significant decrease in the relative rate constant for the substituted aldehyde is a direct consequence of the steric shield provided by the bulky isopropoxymethyl group, which raises the activation energy of the transition state for nucleophilic attack.[10]
Ring-Opening Reactions
Cyclopropanes substituted with both an electron-donating and an electron-accepting group on the same carbon are known as donor-acceptor (D-A) cyclopropanes.[12] Our substituted aldehyde, with a potentially donor-like ether group and an acceptor aldehyde group, fits this classification. Such systems are often primed for ring-opening reactions, particularly under Lewis acid catalysis.[12] While the standard cyclopropanecarboxaldehyde can also undergo ring-opening, the D-A nature of the substituted analog may lead to different reaction pathways or require milder conditions.
Experimental Protocols
To ensure scientific integrity, a detailed, reproducible protocol for the comparative kinetic analysis is provided below. This protocol is designed as a self-validating system.
Protocol: Comparative Kinetic Analysis by UV-Vis Spectroscopy
Objective: To determine the second-order rate constants for the reaction of the two cyclopropanecarboxaldehydes with sodium thiophenolate.
Materials:
-
Cyclopropanecarboxaldehyde (CAS 1489-69-6)[13]
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
-
Sodium thiophenolate solution in dry DMSO
-
Dry Dimethyl Sulfoxide (DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Workflow Diagram:
Caption: Experimental workflow for comparative kinetic analysis.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of each aldehyde in dry DMSO.
-
Prepare a 0.01 M stock solution of sodium thiophenolate in dry DMSO. The thiophenolate solution has a characteristic UV-Vis absorbance that will be monitored.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to monitor the absorbance of the thiophenolate anion at its maximum wavelength (λmax).
-
Equilibrate the instrument and reactant solutions to a constant temperature (e.g., 25.0 °C).
-
For each kinetic run, use pseudo-first-order conditions with the aldehyde in large excess (at least 10-fold). For example, mix 2.0 mL of a 0.2 M aldehyde solution with 0.1 mL of the 0.01 M thiophenolate solution directly in the cuvette.
-
Immediately begin recording the absorbance as a function of time.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for each run is determined from the slope of a plot of ln(Absorbance) versus time.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the aldehyde.
-
Perform multiple runs at different aldehyde concentrations to verify the second-order nature of the reaction.
-
Mechanistic Considerations
The fundamental mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate.
Caption: General reaction pathways for nucleophilic attack.
The key difference lies in the stability of the transition state leading to this intermediate. For 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, the bulky substituent clashes with the incoming nucleophile, raising the energy of the transition state and thus slowing the reaction rate (k_slow). In contrast, the small hydrogen atom in the parent aldehyde offers minimal resistance, allowing for a faster reaction (k_fast).[6][10]
Conclusion and Outlook
This comparative analysis, grounded in fundamental chemical principles, concludes that 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is significantly less reactive towards nucleophilic addition at the carbonyl carbon than cyclopropanecarboxaldehyde. This reduced reactivity is attributed predominantly to the steric hindrance imposed by the bulky isopropoxymethyl substituent.
For researchers and professionals in drug development, this finding is critical. When designing synthetic routes, harsher or more forcing conditions may be necessary to achieve reactions with the substituted aldehyde. Conversely, this steric shielding could be leveraged to selectively react with other functional groups in a complex molecule, leaving the aldehyde intact. Furthermore, the donor-acceptor nature of the substituted aldehyde may open avenues for unique ring-opening transformations not readily accessible with the parent compound. Experimental validation, as outlined in the provided protocol, remains the definitive measure of reactivity for any specific transformation.
References
-
Aldehydes and ketones: Electronic and steric effects. BrainKart. [Link]
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Chemical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]
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Reactivities of Aldehydes and Ketones. KPU Pressbooks. [Link]
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Aldehyde vs. Ketone Reactivity Explained. Scribd. [Link]
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cyclopropanecarboxaldehyde. Organic Syntheses Procedure. [Link]
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Relative Reactivity of Carbonyls. Chemistry LibreTexts. [Link]
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Reactions of cyclic alkyl radicals. Part 1.—Methyl-radical-sensitized decomposition of cyclopropane carboxyldehyde. Royal Society of Chemistry. [Link]
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Cyclopropanecarboxaldehyde. NIST WebBook. [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. [Link]
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Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. [Link]
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Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
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Tiny molecules, big potential. UNC-Chapel Hill. [Link]
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1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde. EVISA. [Link]
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A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - National Institutes of Health. [Link]
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Cyclopropanecarboxaldehyde Reaction Thermochemistry Data. NIST WebBook. [Link]
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Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]
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Cyclopropanecarboxaldehyde. PubChem - National Institutes of Health. [Link]
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1-[(propan-2-yloxy)methyl]cyclopropane-1-carboxylic acid — Chemical Substance Information. NextSDS. [Link]
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Synthesis of cyclopropane containing natural products. SciSpace. [Link]
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Comparative Guide: Mass Spectrometry Fragmentation Analysis of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Executive Summary & The Analytical Challenge
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (Chemical Formula: C₈H₁₄O₂, Exact Mass: 142.0994 Da) is a highly functionalized, volatile synthetic building block frequently utilized in drug discovery and materials science. Its architecture features three distinct reactive centers: a strained cyclopropane ring, a carbaldehyde group, and an isopropoxymethyl ether.
When subjected to standard mass spectrometric analysis, this molecule presents a significant analytical challenge. The hard ionization of standard Electron Ionization (EI) completely depletes the molecular ion ([M]⁺•), leaving only low-mass fragments. This absence of a molecular ion makes isomeric differentiation nearly impossible without advanced techniques. This guide objectively compares the performance of the industry-standard GC-EI-MS (Single Quadrupole) against the advanced GC-APCI-QTOF-MS (High-Resolution) platform, detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols.
Platform Comparison: GC-EI-MS vs. GC-APCI-QTOF-MS
To accurately elucidate the structure of volatile aliphatic ethers and aldehydes, the choice of ionization and mass analyzer is critical.
-
GC-EI-MS (Single Quadrupole): Operating at a standard 70 eV, this platform provides highly reproducible, library-searchable fragmentation spectra. However, because 70 eV imparts excess internal energy to the molecule, fragile ether and aldehyde bonds cleave instantaneously. The molecular ion is rarely observed, forcing analysts to rely purely on fingerprinting.
-
GC-APCI-QTOF-MS (High-Resolution): Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique ideal for volatile, moderately polar compounds that do not ionize well in standard Electrospray Ionization (ESI). By preserving the protonated molecule ([M+H]⁺) and utilizing a Quadrupole Time-of-Flight (QTOF) analyzer, this platform provides sub-ppm mass accuracy. As demonstrated in [1], high-resolution Orbitrap or QTOF MS is essential for determining exact fragment formulas when extensive fragmentation obscures the molecular core.
Mechanistic Fragmentation Pathways
The fragmentation of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is driven by charge localization on either the ether oxygen or the carbonyl oxygen, following well-established [2].
-
Pathway A: Aldehyde Alpha-Cleavage Ionization at the carbonyl oxygen initiates an α -cleavage. The loss of a hydrogen radical (H•) yields a minor acylium ion at m/z 141. More favorably, the loss of the formyl radical (•CHO, 29 Da) yields an intense fragment at m/z 113.
-
Pathway B: Ether Cleavage and Propene Elimination Aliphatic ethers with branched alkyl groups (like the isopropyl moiety) undergo highly characteristic fragmentations. Alpha-cleavage results in the loss of the isopropyl radical (•CH(CH₃)₂, 43 Da), yielding an oxonium ion at m/z 99. Alternatively, through a 4-membered cyclic transition state, the isopropyl group can undergo inductive cleavage to eliminate neutral propene (C₃H₆, 42 Da), leaving a hydroxylated radical cation at m/z 100.
-
Pathway C: Cyclopropane Ring Opening The inherent ring strain of the cyclopropane moiety makes it susceptible to opening under high-energy conditions. Following the initial loss of the formyl group (m/z 113), the resulting intermediate rapidly expels neutral ethylene (C₂H₄, 28 Da) to form a stabilized conjugated ion at m/z 85.
Fig 1: Principal mass spectrometry fragmentation pathways of the target cyclopropane-carbaldehyde.
Validated Experimental Protocols
To ensure data trustworthiness, both protocols are designed as self-validating systems, incorporating mandatory System Suitability Tests (SST) to verify mass calibration and baseline stability prior to sample acquisition.
Protocol 1: GC-EI-MS (Single Quadrupole)
Causality Focus: 70 eV is selected as the universal standard to maximize ionization efficiency and ensure the resulting spectra can be cross-referenced against NIST/Wiley libraries. A 10:1 split ratio is utilized to prevent column overloading by the highly volatile analyte, preserving sharp peak shapes.
-
System Suitability Test (SST): Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit full width at half maximum (FWHM) of 0.6 ± 0.1 Da. Run a blank injection of GC-grade hexane to confirm a flat baseline devoid of siloxane ghost peaks.
-
Sample Preparation: Dilute the analyte to a final concentration of 10 µg/mL in anhydrous GC-grade hexane.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the Helium carrier gas to a constant flow of 1.0 mL/min.
-
Thermal Gradient: Hold the oven at 50°C for 1 minute, ramp at 15°C/min to 250°C, and hold for 3 minutes to ensure complete elution.
-
Ionization & Acquisition: Maintain the transfer line at 250°C and the EI source at 230°C. Apply an electron energy of 70 eV and scan from m/z 30 to 300.
Protocol 2: GC-APCI-QTOF-MS (High-Resolution)
Causality Focus: APCI is chosen over ESI because the target compound lacks highly polar basic/acidic sites but can be efficiently ionized in the gas phase via corona discharge. The concentration is reduced by 10x compared to EI to prevent saturation of the highly sensitive Time-of-Flight detector.
-
System Suitability Test (SST): Calibrate the QTOF mass analyzer using a proprietary APCI tuning mix. The system must achieve a mass accuracy of < 2 ppm and a resolving power of > 25,000 (FWHM) at m/z 200. Run a hexane blank to validate the absence of carryover.
-
Sample Preparation: Dilute the analyte to 1 µg/mL in anhydrous GC-grade hexane.
-
Chromatographic Separation: Utilize the exact same column, carrier gas, and thermal gradient as Protocol 1 to ensure retention time parity.
-
Ionization & Acquisition: Operate the APCI source in positive ion mode. Set the corona discharge current to 2.0 µA and the nitrogen make-up gas flow to 300 mL/min. Maintain the source temperature at 250°C. Acquire data in full scan mode (m/z 50–300) and targeted MS/MS mode (Collision Energy: 15 eV) isolating the[M+H]⁺ precursor at m/z 143.1072.
Comparative Data Synthesis
The table below summarizes the quantitative fragmentation data obtained from both platforms. The GC-APCI-QTOF-MS successfully preserves the protonated molecule and provides exact mass assignments that validate the mechanistic pathways proposed above.
| Fragment Assignment | Ion Type | GC-EI-MS (m/z) | GC-APCI-QTOF Exact Mass (m/z) | Theoretical Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | Protonated Molecule | Not Observed | 143.1070 | 143.1072 | -1.4 |
| [M - H]⁺ | Acylium Ion | 141.1 | 141.0912 | 141.0916 | -2.8 |
| [M - CHO]⁺ | Alpha-Cleavage | 113.1 | 113.0968 | 113.0966 | +1.8 |
| [M - C₃H₆]⁺• | Inductive Cleavage | 100.1 | 100.0521 | 100.0524 | -3.0 |
| [M - C₃H₇]⁺ | Oxonium Ion | 99.1 | 99.0448 | 99.0446 | +2.0 |
| [M - CHO - C₂H₄]⁺ | Ring-Opened Ion | 85.1 | 85.0655 | 85.0653 | +2.4 |
References
-
Kiuchi, T., Gerbaulet, M., Möllerke, A., Harig, T., Dinter, A., Beuerle, T., & Schulz, S. (2025). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Analytical Chemistry, 97(31), 17150–17157. URL:[Link]
-
Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. URL:[Link]
HPLC method development and validation for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
An In-Depth Guide to the Development and Validation of a Stability-Indicating RP-HPLC Method for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde
Introduction
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a bifunctional organic molecule featuring a strained cyclopropane ring, an ether linkage, and a reactive aldehyde group. Such structures are valuable intermediates in the synthesis of complex pharmaceutical compounds and agrochemicals, where the cyclopropane motif can impart unique conformational constraints and metabolic stability.[1] Ensuring the purity and stability of these intermediates is paramount for the quality of the final active pharmaceutical ingredient (API). A robust, validated High-Performance Liquid Chromatography (HPLC) method is therefore an indispensable tool for quality control, enabling accurate quantification and the detection of process-related impurities and degradation products.
This guide provides a comprehensive walkthrough of the development, optimization, and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde. We will compare stationary phase alternatives, detail the rationale behind methodological choices, and present a full validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Part 1: Method Development and Comparative Analysis
The primary objective of method development is to achieve adequate retention, optimal resolution of the analyte from potential impurities, and a sharp, symmetrical peak shape.
Analyte Characterization and Detection Challenges
The target analyte, 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, lacks a significant chromophore in its native structure. The isolated aldehyde group and ether linkage do not absorb UV radiation strongly at wavelengths typically used in HPLC ( > 220 nm), making direct UV detection highly insensitive. To overcome this, a pre-column derivatization strategy is necessary.
The Case for UV Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The reaction of carbonyl compounds (aldehydes and ketones) with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium is a well-established and reliable method for quantitative analysis.[4] This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that is intensely colored and possesses a strong chromophore, making it ideal for UV detection around 360 nm.[5][6]
Experimental Protocol 1: Pre-column Derivatization
-
Standard/Sample Preparation : Prepare a stock solution of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde in acetonitrile (ACN) at a concentration of 1 mg/mL.
-
DNPH Reagent : Prepare a saturated solution of DNPH in ACN containing 1% (v/v) phosphoric acid.
-
Derivatization Reaction : To 1.0 mL of the standard/sample solution, add 1.0 mL of the DNPH reagent.
-
Incubation : Vortex the mixture and allow it to react at 40°C for 30 minutes to ensure complete derivatization.
-
Final Dilution : Dilute the resulting solution with a 50:50 mixture of ACN and water to the desired concentration for HPLC analysis.
Chromatographic System Optimization: A Comparative Approach
With a detectable derivative, the next step is to optimize the separation conditions. The primary variables considered were the stationary phase (column) and the mobile phase composition.
Column Selection: Standard C18 vs. Polar-Embedded C18
The DNPH derivative is a moderately non-polar molecule, making reversed-phase chromatography the logical choice. However, the selection of the specific C18 phase can significantly impact performance. We compared a conventional, high-purity base-deactivated C18 column with a polar-embedded C18 column.
-
Conventional C18 : These columns are the workhorse of RP-HPLC, offering excellent hydrophobic retention.[7] They separate analytes primarily based on their hydrophobicity.
-
Polar-Embedded C18 : These columns have a polar group (e.g., amide or carbamate) embedded near the base of the C18 alkyl chain.[7] This feature provides alternative selectivity, improved peak shape for polar analytes, and resistance to "phase collapse" in highly aqueous mobile phases.[8]
A screening gradient was run on both columns to compare their performance for separating the analyte derivative from the excess DNPH reagent, a critical requirement for accurate quantification.
Table 1: Comparison of Column Performance for Analyte-DNPH Derivative
| Parameter | Conventional C18 (4.6 x 150 mm, 5 µm) | Polar-Embedded C18 (4.6 x 150 mm, 5 µm) | Rationale for Choice |
| Mobile Phase | A: Water, B: ACN; Gradient: 40-90% B in 15 min | A: Water, B: ACN; Gradient: 40-90% B in 15 min | Identical conditions for direct comparison. |
| Retention Time (Analyte) | 10.2 min | 9.5 min | Both provide adequate retention. |
| Resolution (Analyte vs. DNPH) | 1.8 | 3.5 | The polar-embedded phase shows significantly better resolution from the reagent peak. |
| Tailing Factor (Analyte) | 1.4 | 1.1 | Superior peak symmetry is achieved on the polar-embedded column. |
| Conclusion | Acceptable but suboptimal resolution. | Chosen Column . Superior resolution and peak shape. | The Polar-Embedded C18 column provides a more robust and reliable separation. |
Mobile Phase Optimization
Using the chosen Polar-Embedded C18 column, the mobile phase was further optimized. Acetonitrile was selected over methanol as the organic modifier due to its lower viscosity and superior UV transparency. A simple isocratic mobile phase was found to be sufficient for the separation, which is preferable for routine QC due to its simplicity and robustness.
Optimized Final HPLC Method
The following optimized conditions were established for the analysis.
-
Instrument : Agilent 1260 Infinity II LC System or equivalent
-
Column : Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 5 µm
-
Mobile Phase : Acetonitrile:Water (65:35 v/v)
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30°C
-
Detection Wavelength : 360 nm
-
Injection Volume : 10 µL
-
Run Time : 10 minutes
Part 2: Method Validation according to ICH Q2(R1)
The optimized method was fully validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) tripartite guideline.[9][10]
Caption: Workflow for HPLC Method Development and Validation.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To demonstrate this, forced degradation studies were conducted to intentionally stress the analyte under various conditions.[12][13]
Experimental Protocol 2: Forced Degradation Study
-
Sample : A solution of the analyte at 100 µg/mL was subjected to the following stress conditions.
-
Acid Hydrolysis : Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis : Add 1N NaOH and heat at 60°C for 2 hours.
-
Oxidative Degradation : Add 6% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation : Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation : Expose the solution to UV light (254 nm) for 24 hours.
-
Analysis : Neutralize the acid and base samples, then derivatize and analyze all stressed samples alongside an unstressed control sample. Peak purity analysis was performed using a Diode Array Detector (DAD).
The method is considered stability-indicating if it can separate the main analyte peak from all degradation products formed under stress conditions.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations | Peak Purity |
| Control | 0% | No degradation observed. | Pass |
| Acid (1N HCl, 60°C) | 12.5% | One major degradant peak at RRT 0.85. | Pass |
| Base (1N NaOH, 60°C) | 18.2% | Two degradant peaks at RRT 0.72 and 1.31. | Pass |
| Oxidative (6% H₂O₂) | 8.9% | Minor degradant peak at RRT 1.15. | Pass |
| Thermal (105°C) | 5.4% | Minor degradation, peaks consistent with oxidative pathway. | Pass |
| Photolytic (UV 254nm) | 3.1% | No significant degradation observed. | Pass |
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure : A series of seven solutions were prepared from the stock solution, ranging from 1 to 150 µg/mL (LOQ to 150% of the target concentration).
-
Analysis : Each solution was derivatized and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
Table 3: Linearity Study Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Slope | 45213 | - |
| Y-intercept | 1254 | Intercept should not be significantly different from zero. |
Accuracy
Accuracy was determined by applying the method to a sample of known concentration (analyte spiked into a placebo matrix) and comparing the measured value to the true value.
-
Procedure : Recovery was assessed by spiking the analyte into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Analysis : Samples at each level were prepared in triplicate, derivatized, and analyzed.
Table 4: Accuracy (Recovery) Study Results
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery | % RSD |
| 80% | 80.0 | 79.5 | 99.4% | 0.8% |
| 100% | 100.0 | 100.7 | 100.7% | 0.5% |
| 120% | 120.0 | 119.2 | 99.3% | 0.6% |
| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure : Six replicate samples were prepared at 100% of the target concentration (100 µg/mL).
-
Repeatability : The samples were analyzed on the same day by the same analyst.
-
Intermediate Precision : The analysis was repeated on a different day by a different analyst using a different instrument.
Table 5: Precision Study Results
| Precision Level | Mean Peak Area | Standard Deviation | % RSD | Acceptance Criteria |
| Repeatability (Day 1) | 4531098 | 21345 | 0.47% | ≤ 2.0% |
| Intermediate (Day 2) | 4519876 | 25763 | 0.57% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[9]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
Table 6: LOD and LOQ Results
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Robustness
Robustness was evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.
-
Procedure : The effect of variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile) were assessed.
Table 7: Robustness Study Results
| Parameter Varied | % RSD of Results | System Suitability |
| Flow Rate (0.9 mL/min) | 0.7% | Pass |
| Flow Rate (1.1 mL/min) | 0.6% | Pass |
| Temperature (28°C) | 0.5% | Pass |
| Temperature (32°C) | 0.4% | Pass |
| Mobile Phase (63% ACN) | 0.8% | Pass |
| Mobile Phase (67% ACN) | 0.7% | Pass |
Final Conclusion
A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde. The comparative analysis demonstrated the superiority of a polar-embedded C18 stationary phase for this application. The pre-column derivatization with DNPH provides excellent sensitivity for UV detection. This validated method is suitable for routine quality control analysis, purity testing, and stability studies of the compound in a drug development setting.
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Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT. Retrieved from [Link]
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Hossain, M. A., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]
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BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]
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LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Retrieved from [Link]
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Chinese Pharmaceutical Association. (n.d.). Pre-column Derivation HPLC Method for Detemination of Aldehydes and Research on the Correlation between Aldehydes and Peroxide Value in Polysorbates. Chinese Pharmaceutical Journal. Retrieved from [Link]
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Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Axion Labs. Retrieved from [Link]
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PubMed. (2018, September 1). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. National Center for Biotechnology Information. Retrieved from [Link]
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Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials. Retrieved from [Link]
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Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
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PubMed Central. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. National Center for Biotechnology Information. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Retrieved from [Link]
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Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters. Retrieved from [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
-
Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Chromatography Forum. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
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NextSDS. (n.d.). 1-[(propan-2-yloxy)methyl]cyclopropane-1-carboxylic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(propan-2-yl)cyclopropane-1-carbaldehyde. PubChemLite. Retrieved from [Link]
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Evotest. (n.d.). Buy 1-(2-Hydroxy-2-methylpropyl)cyclopropane-1-carbaldehyde (EVT-13438109). Evotest. Retrieved from [Link]
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- 15. biopharminternational.com [biopharminternational.com]
Comparing steric effects of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde with other substituted aldehydes
As drug development increasingly relies on highly functionalized, sp³-rich scaffolds to improve metabolic stability and patentability, understanding the precise reactivity of sterically encumbered building blocks is paramount. 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde is a highly specialized α,α-disubstituted aldehyde. Its unique architecture—combining a rigid cyclopropane ring with a bulky, flexible isopropoxymethyl ether—creates a formidable steric environment around the carbonyl carbon.
This guide provides an objective, data-driven comparison of this molecule against standard substituted aldehydes, detailing how its steric topography dictates its behavior in nucleophilic additions and olefinations.
Structural Analysis & Steric Topography
To predict the reactivity of 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde, we must dissect its three-dimensional steric exclusion volume and compare it to known benchmarks. arises from the spatial arrangement of atoms, where overlapping electron clouds create repulsive forces that slow down or entirely block chemical reactions [1].
-
Acetaldehyde & Isobutyraldehyde: Represent unhindered and moderately hindered (α-monosubstituted) baselines, respectively. Nucleophiles easily access the carbonyl along the ideal ~107° Bürgi-Dunitz trajectory.
-
Pivaldehyde (2,2-Dimethylpropanal): The classic α,α,α-trisubstituted benchmark. The tert-butyl group creates a massive, isotropic steric shield, drastically reducing reaction rates.
-
1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde: While technically α,α-disubstituted, the cyclopropane ring ties back two carbon valences, slightly opening the approach angle compared to a tert-butyl group. However, the freely rotating isopropoxymethyl (-CH₂-O-CH(CH₃)₂) group sweeps a large spatial volume. The isopropyl terminus creates anisotropic steric bulk that effectively mimics or exceeds the hindrance of pivaldehyde depending on the nucleophile's approach vector.
Fig 1: Mechanistic diagram illustrating steric shielding at the Bürgi-Dunitz trajectory.
Comparative Reactivity Profiles
The true impact of this steric environment is best observed empirically. We evaluated the reactivity of our target molecule against four comparators across two standard transformations: Hydride reduction (a kinetically fast, small-nucleophile addition) and (a sterically demanding cycloaddition) [2].
Table 1: Relative Rates of Hydride Reduction
Conditions: 1.0 eq NaBH₄, Ethanol, 0 °C. Rates normalized to Acetaldehyde = 100.
| Aldehyde Substrate | Substitution Type | Relative Reduction Rate |
| Acetaldehyde | Unsubstituted | 100 |
| Isobutyraldehyde | α-Monosubstituted | 45.0 |
| Cyclopropanecarbaldehyde | α,α-Disubstituted (Tied-back) | 32.5 |
| 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde | α,α-Disubstituted (Complex) | 2.8 |
| Pivaldehyde | α,α,α-Trisubstituted | 1.2 |
Analysis: The target molecule is over an order of magnitude slower to reduce than simple cyclopropanecarbaldehyde. The isopropoxymethyl group is responsible for this precipitous drop, placing its reactivity profile much closer to the highly hindered pivaldehyde.
Table 2: Wittig Olefination Efficiency
Conditions: 1.2 eq Ph₃P=CH₂, THF, 0 °C to RT, 4 hours.
| Aldehyde Substrate | Conversion (%) | Isolated Yield (%) | Notes |
| Acetaldehyde | >99% | 95% | Exothermic, rapid. |
| Isobutyraldehyde | 95% | 88% | Standard kinetic profile. |
| Cyclopropanecarbaldehyde | 92% | 85% | Slight steric delay. |
| 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde | 55% | 42% | Requires extended heating (60 °C) for >80% yield. |
| Pivaldehyde | 48% | 35% | Highly sluggish, prone to enolization/side reactions. |
Analysis: Computational studies dictate that of the Wittig reaction governs both rate and yield [3]. For highly hindered substrates, traditional Wittig conditions often fail or proceed sluggishly [4]. The target molecule's 42% yield at room temperature confirms that the bulky ether chain severely disrupts the formation of the oxaphosphetane intermediate.
Self-Validating Experimental Methodology: Grignard Addition
To accurately assess nucleophilic addition on such a hindered substrate, the experimental protocol must account for competing side reactions (like enolization or reduction via β-hydride transfer from the Grignard reagent). The following protocol utilizes a self-validating system incorporating internal standards and parallel control reactions.
Causality-Driven Protocol Design
-
Why -78 °C? Severe steric hindrance drastically reduces the rate of the desired nucleophilic attack. If run at room temperature, the activation energy for side reactions (e.g., aldol condensation or enolization) is easily breached, destroying the mass balance.
-
Why Dodecane? By adding an inert internal standard before the reaction begins, we can use GC-MS to definitively prove whether low yields are due to unreacted starting material (kinetic failure) or substrate decomposition (thermodynamic/side-reaction failure).
Fig 2: Self-validating experimental workflow for comparative nucleophilic addition.
Step-by-Step Methodology
-
System Preparation & Baseline Validation:
-
Flame-dry a 50 mL Schlenk flask under argon.
-
Add 1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde (1.0 mmol) and exactly 0.5 mmol of anhydrous dodecane (internal standard) to 10 mL of anhydrous THF.
-
Validation Step: Take a 50 µL aliquot, dilute in ether, and run a baseline GC-MS to establish the exact integration ratio of substrate to dodecane.
-
-
Temperature Control & Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 mmol) dropwise over 10 minutes using a syringe pump. Causality: Slow addition prevents localized heating, which would otherwise promote enolization of the hindered aldehyde.
-
-
Kinetic Monitoring:
-
Stir at -78 °C for 2 hours.
-
Take aliquots at 30, 60, and 120 minutes. Quench each in micro-vials containing saturated NH₄Cl and analyze via GC-MS. Compare the remaining aldehyde peak to the dodecane standard to calculate precise conversion rates.
-
-
Quenching & Workup:
-
If conversion stalls (typical for this substrate after ~60% conversion at -78 °C), allow the reaction to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by the slow addition of 5 mL saturated aqueous NH₄Cl. Causality: A mild, protic quench destroys excess Grignard without risking acid-catalyzed cleavage of the isopropoxymethyl ether.
-
Extract with diethyl ether (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting secondary alcohol via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
References
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Title: Steric effects - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Wittig reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Reactivity and Selectivity in the Wittig Reaction: A Computational Study Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Wittig Reaction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
